3-Benzoylbenzenesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzoylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWXCAEGFBAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzoylbenzenesulfonyl Fluoride: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzenesulfonyl fluoride is an organic compound featuring a central benzene ring substituted with a benzoyl group and a sulfonyl fluoride group at the meta position. The sulfonyl fluoride moiety is a key functional group in chemical biology and drug discovery, known for its ability to act as a covalent inhibitor by reacting with nucleophilic residues in proteins. This unique reactivity, combined with the structural features of the benzoyl group, makes this compound a molecule of significant interest for the development of targeted therapeutics. Arylsulfonyl fluorides are known to possess a range of biological activities and have been explored as probes and inhibitors for various enzymes.[1][2]
Chemical Structure and Properties
The chemical structure of this compound consists of a phenyl ketone attached to a benzenesulfonyl fluoride backbone.
Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Properties (Predicted)
Quantitative experimental data for this compound is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds like benzenesulfonyl fluoride and 3-acetylbenzenesulfonyl fluoride.
| Property | Predicted Value | Notes |
| IUPAC Name | (3-(fluorosulfonyl)phenyl)(phenyl)methanone | |
| Molecular Formula | C₁₃H₉FO₃S | |
| Molecular Weight | 264.27 g/mol | |
| CAS Number | Not assigned | A CAS number for this specific compound could not be located. |
| Melting Point | Solid at room temperature | Expected to be a crystalline solid due to its rigid structure and molecular weight. |
| Boiling Point | > 300 °C | High boiling point is expected due to its polarity and molecular size. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. | The benzoyl and sulfonyl fluoride groups increase polarity, but the overall aromatic character suggests solubility in organic solvents. |
Spectral Data (Predicted)
Specific spectral data is unavailable. The following are expected characteristic signals based on the structure:
| Spectral Method | Predicted Characteristic Signals |
| ¹H NMR | Complex multiplet signals in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm), a signal for the ketone carbonyl carbon (δ ~190 ppm), and a signal for the carbon attached to the sulfonyl fluoride group. |
| ¹⁹F NMR | A singlet or a multiplet (if coupled with aromatic protons) in the characteristic region for sulfonyl fluorides (δ +40 to +70 ppm relative to CFCl₃).[2] |
| IR Spectroscopy | Characteristic peaks for C=O stretch (ketone) around 1660 cm⁻¹, S=O stretches (sulfonyl) around 1410 cm⁻¹ and 1210 cm⁻¹, and S-F stretch around 780 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 264.02. Common fragments would include loss of F, SO₂F, and the benzoyl group. |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of benzenesulfonyl fluoride with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6][7][8][9]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Figure 2: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Hypothetical Experimental Protocol
Materials:
-
Benzenesulfonyl fluoride (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Acylation Reaction: Add benzenesulfonyl fluoride (1 eq.), dissolved in a minimal amount of anhydrous dichloromethane, to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.
Potential Applications in Drug Development
Aryl sulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors in drug discovery.[10] Their reactivity is tuned to be selective for certain nucleophilic amino acid residues, such as tyrosine, lysine, and serine, within protein binding pockets.[10]
Mechanism of Covalent Inhibition
The sulfur atom in the sulfonyl fluoride group is highly electrophilic and can be attacked by nucleophilic side chains of amino acids. This results in the formation of a stable covalent bond between the inhibitor and the target protein, leading to irreversible inhibition.
Figure 3: General mechanism of covalent inhibition by a sulfonyl fluoride warhead.
Potential as a Kinase Inhibitor
The benzoyl group of this compound can act as a scaffold to mimic the hinge-binding motifs of many known kinase inhibitors. By positioning the sulfonyl fluoride "warhead" appropriately, this compound could potentially target a nucleophilic residue in the active site of a kinase, leading to irreversible inhibition. The development of such covalent kinase inhibitors is an active area of cancer research.
Conclusion
While specific experimental data for this compound is currently limited in the public domain, its chemical structure suggests significant potential as a research tool and a lead compound in drug discovery. The combination of a benzoyl moiety, which can be tailored for specific protein interactions, and a reactive sulfonyl fluoride warhead makes it an attractive candidate for the development of novel covalent inhibitors. The synthetic route via Friedel-Crafts acylation is a well-established and feasible approach to obtaining this compound. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to fully unlock its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. doubtnut.com [doubtnut.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Benzoylbenzenesulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-Benzoylbenzenesulfonyl fluoride, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The document details two plausible synthetic routes, providing comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.
Pathway 1: Friedel-Crafts Acylation of Benzenesulfonyl Fluoride (Proposed)
This pathway offers a direct approach to the target molecule through an electrophilic aromatic substitution reaction. The core of this method is the Friedel-Crafts acylation of benzenesulfonyl fluoride with benzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride.[1][2][3] The sulfonyl fluoride group (-SO₂F) is a meta-directing deactivator, which favors the formation of the desired 3-substituted benzophenone structure.
Logical Workflow: Pathway 1
Caption: Proposed Friedel-Crafts acylation route.
Proposed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Addition of Reactants: To the flask, add benzenesulfonyl fluoride (1.0 equivalent) and benzoyl chloride (1.05 equivalents) under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is heated, typically to around 60°C, and stirred for several hours until the reaction is complete (monitored by TLC or GC).[4]
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Note: As this is a proposed pathway, reaction conditions, and yields would require optimization.
Pathway 2: Sulfonation of Benzophenone and Subsequent Fluorination
This two-step pathway is a well-documented and reliable method for synthesizing the target compound. The first step involves the sulfonation of commercially available benzophenone. The electron-withdrawing benzoyl group directs the incoming sulfonic acid group to the meta-position of the phenyl ring.[4] The resulting 3-benzoylbenzenesulfonic acid is then converted to the corresponding sulfonyl fluoride.
Synthesis Overview: Pathway 2
Caption: Two-step synthesis via sulfonation and fluorination.
Step 1: Synthesis of 3-Benzoylbenzenesulfonic Acid
This procedure is based on general methods for the sulfonation of aromatic compounds using chlorosulfonic acid.[5]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (approximately 4 equivalents) and cool the flask in an ice-salt bath to -10°C.[5]
-
Addition of Benzophenone: Add benzophenone (1 equivalent) portion-wise to the cold chlorosulfonic acid over approximately 20-30 minutes, ensuring the temperature remains below 0°C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours or until the reaction is complete as monitored by TLC.[5] Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 3-benzoylbenzenesulfonyl chloride, will precipitate.
-
Hydrolysis to Sulfonic Acid: The intermediate sulfonyl chloride can be hydrolyzed to the sulfonic acid by heating with water. For conversion to the sodium salt, the acidic solution is carefully neutralized with a sodium hydroxide solution. The resulting sodium 3-benzoylbenzenesulfonate can be isolated by cooling and filtration or by evaporation of the solvent.
| Reactant / Reagent | Molar Ratio | Notes |
| Benzophenone | 1.0 | Starting material |
| Chlorosulfonic Acid | ~ 4.0 | Sulfonating agent and solvent |
Step 2: Conversion of 3-Benzoylbenzenesulfonate to this compound
This protocol is adapted from a general and efficient one-pot procedure for the synthesis of sulfonyl fluorides from sodium sulfonates.[6]
Experimental Protocol
-
Reaction Setup: To an oven-dried reaction tube equipped with a stirrer bar, add sodium 3-benzoylbenzenesulfonate (1.0 equivalent), cyanuric chloride (1.1 equivalents), a catalytic amount of tetrabutylammonium bromide (TBAB, 5 mol%), and acetonitrile.[6]
-
Initial Reaction: Stir the mixture at 60°C for 12 hours.[6] The reaction progress can be monitored by HPLC or TLC until the starting sulfonate is consumed.
-
Fluorination: After cooling the reaction mixture, add potassium bifluoride (KHF₂, 3.0 equivalents) and acetone.[6]
-
Final Reaction: Stir the resulting solution at room temperature for an additional 12 hours.[6]
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to dryness. The crude residue is then purified by column chromatography on silica gel to afford the final product, this compound.[6]
| Reactant / Reagent | Molar Ratio | Purpose | Reference |
| Sodium 3-Benzoylbenzenesulfonate | 1.0 | Starting Material | [6] |
| Cyanuric Chloride | 1.1 | Sulfonate Activator | [6] |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Catalyst | [6] |
| Potassium Bifluoride (KHF₂) | 3.0 | Fluoride Source | [6] |
| Acetonitrile / Acetone | - | Solvents | [6] |
This comprehensive guide outlines the key synthetic strategies for this compound, providing researchers with both a direct, proposed pathway and a robust, literature-supported two-step method. The detailed protocols and data tables are intended to facilitate the practical application of these syntheses in a research and development setting.
References
- 1. US3468938A - Method of preparing sulfonated hydroxybenzophenone - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 3-{[3-(chlorosulfonyl)phenyl]sulfonyl}benzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]
discovery and initial characterization of 3-Benzoylbenzenesulfonyl fluoride
A comprehensive search of scientific literature and patent databases reveals no specific information regarding the discovery, synthesis, or initial characterization of 3-Benzoylbenzenesulfonyl fluoride. This compound does not appear in publicly accessible chemical databases or research articles under this name.
While general methods for the synthesis of various aryl sulfonyl fluorides have been developed, a specific protocol for this compound is not documented.[1][2][3] Similarly, no biological activity, mechanism of action, or characterization data such as melting point, boiling point, or spectroscopic information for this particular molecule could be retrieved.[4][5][6]
Research into related compounds, such as other substituted benzenesulfonyl fluorides and arenesulfenyl fluorides, is ongoing, with a focus on their synthesis and potential applications.[1][7][8] Benzenesulfonamide derivatives, which are structurally related to sulfonyl fluorides, have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[4] However, these findings cannot be directly extrapolated to this compound without experimental validation.
The mechanism of action of fluoride itself is well-documented, particularly in the context of dental health, where it aids in the prevention of caries by promoting remineralization and inhibiting bacterial enzymes.[5][9][10][11] Additionally, the antibacterial effects of fluoride have been studied in various contexts.[12]
It is possible that this compound may be known by a different chemical name or has been synthesized in a proprietary context that is not publicly disclosed. However, based on the available information, a technical guide on its discovery and initial characterization cannot be provided at this time. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.
References
- 1. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. podj.com.pk [podj.com.pk]
- 6. 709-60-4 CAS MSDS (3-Acetylbenzenesulfonyl fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Fluoride on Caries Prevention - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enhancement of Fluoride’s Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of 3-Benzoylbenzenesulfonyl Fluoride in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability of 3-Benzoylbenzenesulfonyl fluoride in common biological buffers. In the absence of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related structural analogs, namely benzenesulfonyl fluoride and 3-carboxybenzenesulfonyl fluoride, to provide a scientifically grounded estimation of its behavior. Detailed experimental protocols for determining aqueous solubility and stability are presented to empower researchers to generate precise data for their specific applications. This document aims to be an essential resource for scientists working with sulfonyl fluorides in drug discovery and chemical biology, facilitating informed experimental design and data interpretation.
Introduction to Sulfonyl Fluorides in Biological Research
Sulfonyl fluorides have emerged as a privileged class of electrophiles in chemical biology and drug discovery. Their utility stems from their ability to form stable covalent bonds with the nucleophilic side chains of various amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. This reactivity makes them invaluable as chemical probes for activity-based protein profiling, irreversible enzyme inhibitors, and covalent drug candidates.
The reactivity and, consequently, the utility of a sulfonyl fluoride probe are intrinsically linked to its stability in aqueous environments. The sulfonyl fluoride moiety is susceptible to hydrolysis, which can deactivate the compound before it reaches its intended biological target. Therefore, a thorough understanding of the solubility and stability of a specific sulfonyl fluoride in relevant biological buffers is paramount for the design and successful execution of any experiment.
Estimated Solubility of this compound
While no direct solubility data for this compound has been identified, we can look to analogs to form a hypothesis. For instance, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a widely used serine protease inhibitor, exhibits high water solubility at 50 mg/mL. The presence of the aminoethyl group and its formulation as a hydrochloride salt significantly contributes to its aqueous solubility.
The structure of this compound, with a non-polar benzoyl group, suggests that its aqueous solubility is likely to be lower than that of AEBSF. The benzoyl group increases the molecule's hydrophobicity, which generally leads to reduced solubility in aqueous buffers. It is anticipated that the solubility of this compound in buffers such as Phosphate-Buffered Saline (PBS) and Tris buffer will be in the low millimolar to micromolar range. For practical use, it may be necessary to prepare stock solutions in an organic co-solvent like dimethyl sulfoxide (DMSO) and then dilute into the desired biological buffer.
Stability of this compound in Biological Buffers
The stability of sulfonyl fluorides in aqueous buffers is a critical parameter, often expressed as the half-life (t½) of the compound. Hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid is the primary degradation pathway. The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring.
A recent study by Békési et al. (2023) provides valuable data on the aqueous stability of a range of sulfonyl fluorides in PBS at pH 7.4. This study includes data for benzenesulfonyl fluoride and 3-carboxybenzenesulfonyl fluoride, which serve as excellent proxies for estimating the stability of this compound.
| Compound | Rate Constant (k) | Half-life (t½) in hours |
| Benzenesulfonyl fluoride | Data not provided | Referenced as a baseline |
| 3-Carboxybenzenesulfonyl fluoride | 0.0106 | 65.4 |
| Acylated 3-carboxybenzenesulfonyl fluoride derivatives | 0.1381 - 0.1640 | 4.2 - 5.0 |
Table 1: Aqueous stability of benzenesulfonyl fluoride analogs in PBS (pH 7.4) at room temperature. Data extracted from Békési et al., 2023.[1]
The electron-withdrawing nature of the carboxyl group in 3-carboxybenzenesulfonyl fluoride leads to a relatively high stability, as indicated by its long half-life. Conversely, when the carboxyl group is converted to an amide, which is also an electron-withdrawing group, the reactivity increases, and the half-life decreases significantly.[1] The benzoyl group in this compound is also electron-withdrawing. Therefore, it is reasonable to predict that the stability of this compound will be in a similar range to the acylated 3-carboxybenzenesulfonyl fluoride derivatives, likely with a half-life of a few hours in PBS at pH 7.4. This moderate stability would make it suitable for many cell-based and in vitro assays where rapid labeling is desired.
Experimental Protocols
To facilitate the direct measurement of the solubility and stability of this compound, the following detailed experimental protocols are provided.
Protocol for Determining Aqueous Solubility
This protocol is adapted from standard high-throughput screening methods for aqueous solubility determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV/Vis spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In a 96-well filter plate, add 190 µL of the biological buffer to each well. To this, add 10 µL of the 10 mM stock solution to achieve a final concentration of 500 µM in 5% DMSO. Prepare a blank well with 190 µL of buffer and 10 µL of DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on a vacuum manifold connected to a 96-well collection plate. Apply vacuum to filter the solutions and separate any precipitated compound.
-
Quantification:
-
UV/Vis Spectroscopy: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (e.g., the λmax of this compound).
-
HPLC-UV: Alternatively, inject a known volume of the filtrate onto an HPLC system and determine the concentration by comparing the peak area to a standard curve.
-
-
Calculation: The aqueous solubility is calculated by comparing the concentration of the compound in the filtrate to a standard curve prepared from the stock solution.
References
3-Benzoylbenzenesulfonyl fluoride CAS number and molecular formula
An In-depth Technical Guide to p-Toluenesulfonyl Fluoride
An Important Note on the Requested Compound: Initial searches for "3-Benzoylbenzenesulfonyl fluoride" did not yield a commercially available or well-documented compound with this specific name in major chemical databases. This suggests that the compound may be exceptionally rare, known under a different systematic name, or not readily accessible. In its place, this guide provides comprehensive information on a closely related and widely utilized compound, p-Toluenesulfonyl fluoride , which shares the core benzenesulfonyl fluoride structure and is of significant interest to researchers in chemistry and drug development.
Introduction to p-Toluenesulfonyl Fluoride
p-Toluenesulfonyl fluoride, also known as tosyl fluoride, is an organosulfur compound that serves as a vital reagent in organic synthesis and as a valuable tool in biochemical research.[1] With the CAS number 455-16-3 and the molecular formula C7H7FO2S , this white solid is recognized for its utility as a sulfonylating agent and as a protease inhibitor.[2][3][4] Its reactivity stems from the sulfonyl fluoride functional group, which allows for the formation of stable sulfonamide and sulfonate ester linkages.[1] This guide offers a detailed overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for p-Toluenesulfonyl fluoride is presented in the table below, providing a convenient reference for its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 455-16-3 | [2][3][4] |
| Molecular Formula | C7H7FO2S | [2] |
| Molecular Weight | 174.19 g/mol | [2][3][4] |
| Melting Point | 41-42 °C | [3] |
| Boiling Point | 112 °C at 16 mmHg | [3] |
| Flash Point | 106 °C (222.8 °F) - closed cup | [3][4] |
| InChI Key | IZZYABADQVQHLC-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc(cc1)S(F)(=O)=O | [3] |
Synthesis of p-Toluenesulfonyl Fluoride
A common and efficient method for the synthesis of p-Toluenesulfonyl fluoride involves the reaction of p-toluenesulfonyl chloride with a fluoride salt.
Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride
This protocol describes a laboratory-scale synthesis of p-toluenesulfonyl fluoride.
Materials:
-
p-Toluenesulfonyl chloride
-
Potassium fluoride
-
Acetonitrile
-
Water
-
Round bottom flask
-
Reflux condenser
-
Stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 25.0 g (0.13 mole) of p-toluenesulfonyl chloride in 100 ml of acetonitrile in a 250 ml round bottom flask.
-
In a separate container, dissolve 1.5 g (0.196 mole) of potassium fluoride in 25.0 ml of water.
-
Combine the two solutions in the round bottom flask.
-
Stir the mixture and heat it under reflux for one hour.
-
After reflux, remove the acetonitrile using a rotary evaporator under reduced pressure.
-
The removal of the solvent will result in the crystallization of the p-toluenesulfonyl fluoride product.
-
Collect the crystals by filtration and wash them twice with water.
-
Dry the resulting product. This method typically yields around 20.7 g (91% yield) of p-toluenesulfonyl fluoride with a melting point of 41°-41.2° C.[5]
Applications in Research and Drug Development
p-Toluenesulfonyl fluoride has demonstrated significant utility in various scientific domains, primarily as a chemical probe and building block.
Use as a Protease Inhibitor
p-Toluenesulfonyl fluoride is known to act as an inhibitor of serine proteases. The sulfonyl fluoride moiety covalently modifies the active site serine residue, leading to irreversible inhibition. This property makes it a valuable tool for studying protease function and for the development of protease-targeted therapeutics.
Below is a simplified workflow for assessing the inhibitory activity of p-toluenesulfonyl fluoride against a target protease.
Caption: A generalized workflow for determining the inhibitory potency of p-Toluenesulfonyl fluoride against a target protease.
Covalent Modification of Lysine Residues in Kinases
Recent research has highlighted the ability of sulfonyl fluoride derivatives to act as covalent inhibitors of kinases by targeting catalytic lysine residues.[6] This mechanism is particularly relevant for overcoming drug resistance in cancer therapy, such as in the case of epidermal growth factor receptor (EGFR) mutants.[6]
The general mechanism involves the nucleophilic attack of the lysine amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonamide bond and displacement of the fluoride ion.
Caption: Simplified representation of the covalent modification of a kinase lysine residue by a sulfonyl fluoride.
Conclusion
p-Toluenesulfonyl fluoride is a versatile and valuable compound for both synthetic chemists and biomedical researchers. Its well-defined properties and reactivity make it a reliable reagent for introducing the tosyl group and for the development of covalent inhibitors targeting key enzymes in disease pathways. The experimental protocols and mechanistic insights provided in this guide are intended to support its effective application in the laboratory.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scbt.com [scbt.com]
- 3. 对甲苯磺酰氟 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. p-トルエンスルホニルフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 3-Benzoylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Benzoylbenzenesulfonyl fluoride, a compound of interest in synthetic chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of this and structurally related molecules.
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following tables summarize the predicted chemical shifts and spectral features based on the analysis of its constituent functional groups: the benzoyl group and the meta-substituted benzenesulfonyl fluoride moiety. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.50 - 7.70 | m | Phenyl-H (benzoyl) |
| 7.70 - 7.90 | m | Ar-H (benzoyl) |
| 7.90 - 8.10 | m | Ar-H (sulfonyl) |
| 8.10 - 8.30 | m | Ar-H (sulfonyl) |
Predicted spectra are based on a standard deuterated solvent such as CDCl₃ and referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1660 - 1680 | Strong |
| S=O (Sulfonyl) | 1370 - 1390 (asymmetric) | Strong |
| S=O (Sulfonyl) | 1170 - 1190 (symmetric) | Strong |
| S-F (Sulfonyl fluoride) | 750 - 850 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Table 3: Predicted Mass Spectrometry Data
| Analysis Type | Predicted m/z | Interpretation |
| Molecular Ion (M⁺) | 264.03 | [C₁₃H₉FO₃S]⁺ |
| Key Fragments | 187.03 | [M - C₆H₅]⁺ |
| 105.03 | [C₆H₅CO]⁺ | |
| 77.04 | [C₆H₅]⁺ |
Predictions are for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]
-
NMR tube (high quality, 5 mm)[1]
-
Internal standard (e.g., Tetramethylsilane, TMS)[1]
-
Pipettes and vials
Procedure:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used.[2]
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Acquire the spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).[2] For solid-state NMR, specialized probes and techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) would be employed.[3][4][5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~2-5 mg)
-
Spectroscopy grade solvent (e.g., methylene chloride or acetone)[6]
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
Procedure (Thin Film Method):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride.[6]
-
Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
Procedure (ATR Method):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]
-
Acquire the sample spectrum.[7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (<1 mg)
-
Volatile solvent (if using a direct insertion probe)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Apply the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
-
Insert the probe into the ion source of the mass spectrometer.
-
The sample is volatilized by heating in the high vacuum of the mass spectrometer.[8]
-
The gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV).[8][9]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.mst.edu [chem.mst.edu]
- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of 3-Benzoylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential off-target effects of the covalent probe 3-Benzoylbenzenesulfonyl fluoride. While specific experimental data on the off-target profile of this particular compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. By examining the known reactivity of the sulfonyl fluoride warhead and outlining detailed experimental protocols for target deconvolution, this guide serves as a critical resource for researchers utilizing this and similar covalent molecules.
Introduction: The Double-Edged Sword of Covalent Probes
This compound belongs to the class of sulfonyl fluorides, which are employed as covalent chemical probes to study protein function and identify potential drug targets. The utility of such probes lies in their ability to form stable, covalent bonds with their protein targets, enabling robust biochemical and proteomic analyses. However, the inherent reactivity of the sulfonyl fluoride moiety also presents a significant challenge: the potential for off-target interactions.
Understanding the complete cellular interaction landscape of a covalent probe is paramount for the accurate interpretation of experimental results and for the advancement of any potential therapeutic program. Undesired off-target binding can lead to confounding biological effects, cellular toxicity, and misinterpretation of the primary target's role. This guide provides the foundational knowledge and practical methodologies to investigate and characterize the off-target profile of this compound.
The Chemistry of Off-Target Interactions: Sulfonyl Fluoride Reactivity
The off-target effects of this compound are dictated by the reactivity of its sulfonyl fluoride group. This electrophilic "warhead" can react with several nucleophilic amino acid residues on protein surfaces.[1][2] The primary targets for covalent modification by sulfonyl fluorides are:
-
Lysine: The ε-amino group of lysine is a common target.
-
Tyrosine: The hydroxyl group of the tyrosine side chain can also be modified.
-
Serine: The hydroxyl group of serine, particularly in the active sites of serine proteases and hydrolases, is a potential reaction site.
-
Histidine: The imidazole side chain of histidine can also be targeted.
The benzoyl group of this compound may influence its binding specificity by directing the molecule to protein pockets that can accommodate this aromatic moiety, thereby positioning the sulfonyl fluoride for covalent reaction with a nearby nucleophile.
Characterizing the Off-Target Profile: Experimental Methodologies
Identifying the off-target interactions of this compound requires a systematic and multi-faceted approach, primarily centered around chemoproteomics.
General Experimental Workflow for Off-Target Identification
A robust method for identifying the cellular targets of covalent inhibitors involves the synthesis of a "clickable" analog of the probe.[3][4][5] This allows for the enrichment and subsequent identification of target proteins from complex cellular lysates via mass spectrometry.
Figure 1: Experimental workflow for identifying cellular targets of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of a "Clickable" this compound Analog
To enable target identification, a clickable handle, such as a terminal alkyne, must be incorporated into the structure of this compound without significantly altering its physicochemical properties. This is typically achieved by adding a short polyethylene glycol (PEG) linker terminating in an alkyne to a position on the benzoyl or benzenesulfonyl ring that is predicted to be solvent-exposed when the molecule is bound to its targets.
Protocol 2: Cell Treatment and Lysate Preparation
-
Cell Culture: Culture the cell line of interest to ~80% confluency.
-
Probe Treatment: Treat the cells with the clickable this compound analog at a concentration determined by preliminary dose-response experiments. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with a non-clickable version of this compound before adding the clickable probe.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
Protocol 3: Click Chemistry and Protein Enrichment
-
Click Reaction: To 1 mg of protein lysate, add the following click chemistry reagents:
-
Biotin-azide (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein to remove excess reagents, for example, by methanol/chloroform precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE loading buffer.
Protocol 4: Mass Spectrometry and Data Analysis
-
SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-PAGE.
-
In-Gel Digestion: Excise the protein bands, destain, reduce, alkylate, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. The site of covalent modification can be identified by searching for the mass shift corresponding to the probe on specific amino acid residues.
Quantitative Analysis of Off-Target Engagement
While chemoproteomics identifies potential off-targets, it is crucial to quantify the binding affinity and kinetics of these interactions.
Protocol 5: Kinome-wide Profiling
Given that sulfonyl fluorides are known to target kinases, a kinome-wide scan is a valuable secondary screen.[6][7][8][9][10] This can be performed by specialized vendors (e.g., KINOMEscan™) where this compound is screened against a large panel of purified kinases to determine their binding affinities (typically reported as Kd values).
Protocol 6: In Vitro Enzyme Inhibition Assays
For identified off-targets that are enzymes, standard in vitro inhibition assays should be performed to determine key kinetic parameters.
-
IC50 Determination: Measure the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Determination of kinact/KI: For covalent inhibitors, the potency is best described by the second-order rate constant kinact/KI, which is determined by incubating the enzyme with various concentrations of the inhibitor and measuring the enzyme activity at different time points.
Data Presentation: Summarizing Off-Target Data
The results of the off-target analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Potential Off-Target Proteins of this compound Identified by Chemoproteomics
| Protein Name | Gene Symbol | UniProt ID | Site of Modification | Peptide Sequence | Fold Enrichment (Probe/Control) |
| Example: Kinase X | KINX | P12345 | K123 | GSLK VFDYNAAR | 25.4 |
| Example: Hydrolase Y | HYDY | Q67890 | S56 | AFGS IPTLMQR | 15.8 |
| ... | ... | ... | ... | ... | ... |
Table 2: Quantitative Binding and Inhibition Data for Off-Targets
| Off-Target Protein | Assay Type | Parameter | Value |
| Example: Kinase X | KINOMEscan | Kd | 1.2 µM |
| Example: Kinase X | In vitro inhibition | IC50 | 2.5 µM |
| Example: Kinase X | In vitro inhibition | kinact/KI | 5,000 M-1s-1 |
| ... | ... | ... | ... |
Potential Impact on Signaling Pathways
The off-target interactions of this compound can lead to the modulation of various cellular signaling pathways. For instance, if kinome profiling reveals interactions with kinases involved in a specific pathway, further investigation into the downstream effects on that pathway is warranted.
Figure 2: Hypothetical signaling pathway impacted by off-target binding of this compound.
Conclusion
While this compound is a potentially valuable tool for chemical biology and drug discovery, a thorough understanding of its off-target effects is essential for its proper use and for the interpretation of data generated with it. The experimental protocols and data analysis frameworks presented in this guide provide a comprehensive roadmap for researchers to elucidate the full spectrum of cellular interactions of this and other covalent probes. By embracing a proactive approach to off-target profiling, the scientific community can enhance the reliability and translatability of its findings.
References
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review on 3-Benzoylbenzenesulfonyl Fluoride Applications: A Search for Core Data
The search for information encompassed inquiries into its synthesis, chemical properties, reactivity, and potential biological activities. The results consistently pointed to related but distinct molecules. For instance, information is available for compounds such as 3-ethylbenzenesulfonyl fluoride, benzenesulfonyl fluoride, benzoyl fluoride, and 3-bromobenzenesulfonyl fluoride. These related compounds have documented chemical properties and, in some cases, established reactivity profiles.
General methodologies for the synthesis of sulfonyl fluorides from sulfonic acids or their salts have been described in the chemical literature. These methods provide potential synthetic routes to 3-benzoylbenzenesulfonyl fluoride. However, specific examples of these syntheses being applied to produce this compound, along with characterization data and subsequent application studies, are absent from the reviewed literature.
Similarly, while benzenesulphonamide derivatives, a class of compounds structurally related to this compound, have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, this research does not extend specifically to the benzoyl-substituted sulfonyl fluoride requested.
Given the absence of specific data on the applications of this compound, it is not possible to fulfill the request for an in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the request are contingent on the existence of a body of research that does not appear to be currently available.
Suggested Alternative Focus: 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF)
For researchers, scientists, and drug development professionals interested in the applications of benzenesulfonyl fluoride derivatives, a pivot to a well-characterized compound may be beneficial. A suitable and extensively studied alternative is 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) . AEBSF is widely known as an irreversible serine protease inhibitor and has a substantial body of literature detailing its:
-
Mechanism of action
-
Inhibition constants (Kᵢ) and IC₅₀ values against various proteases
-
Applications in biochemistry and cell biology as a research tool
-
Use in protein purification to prevent proteolysis
-
Potential therapeutic applications
Should this alternative be of interest, a detailed technical guide on the applications of AEBSF, complete with quantitative data, experimental protocols, and relevant pathway diagrams, can be compiled from the existing scientific literature.
Methodological & Application
Application Notes and Protocols for 3-Benzoylbenzenesulfonyl Fluoride in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families, enabling their identification, quantification, and characterization. This document provides detailed application notes and protocols for the use of 3-Benzoylbenzenesulfonyl Fluoride as a reactive scaffold for the development of novel ABPP probes.
The this compound scaffold incorporates two key functionalities: a sulfonyl fluoride (SF) "warhead" and a benzophenone moiety. The sulfonyl fluoride group is a versatile electrophile known to covalently modify several nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine, making it a privileged warhead for creating probes that can target a broad range of enzymes.[1][2] The benzophenone group is a well-established photo-reactive crosslinker. Upon exposure to UV light, it can form covalent bonds with adjacent C-H bonds, offering the potential for dual-purpose probes that can be used for both activity-based labeling and photo-affinity crosslinking to capture binding partners or stabilize transient interactions.[3]
These application notes will guide researchers in the synthesis of an alkyne-functionalized probe derived from this compound and its subsequent use in a typical ABPP workflow to identify and quantify protein targets.
Probe Synthesis
A common strategy in ABPP is to incorporate a bioorthogonal handle, such as an alkyne or azide, into the probe structure. This allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry for visualization or enrichment.[4][5] Below is a representative protocol for the synthesis of an alkyne-tagged ABPP probe starting from this compound.
Protocol 1: Synthesis of a this compound Alkyne Probe
This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on their specific laboratory capabilities and available reagents.
Materials:
-
3-Benzoylbenzenesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
Acetonitrile (anhydrous)
-
Starting material with an amino group and a terminal alkyne (e.g., propargylamine)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of this compound:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Benzoylbenzenesulfonyl chloride in anhydrous acetonitrile.
-
Add an excess of spray-dried potassium fluoride (e.g., 2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, filter to remove the excess potassium fluoride, and concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Coupling of the Alkyne Handle:
-
Dissolve the purified this compound in anhydrous dichloromethane.
-
Add triethylamine (e.g., 1.5 equivalents) to the solution.
-
In a separate flask, dissolve the alkyne-containing amine (e.g., propargylamine, 1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the amine solution to the sulfonyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne-tagged probe by flash column chromatography.
-
Experimental Protocols for ABPP
The following protocols describe a general workflow for using the synthesized this compound alkyne probe for in-gel fluorescence analysis and mass spectrometry-based protein identification.
Protocol 2: Labeling of Proteins in Cell Lysate
-
Preparation of Cell Lysate:
-
Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant (proteome lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Labeling:
-
Dilute the proteome lysate to a final concentration of 1-2 mg/mL in PBS.
-
Add the this compound alkyne probe from a stock solution in DMSO to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 1 hour at 37 °C.
-
Protocol 3: Click Chemistry for Reporter Tag Conjugation
This protocol is for conjugating an azide-containing reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) to the alkyne-labeled proteins.
Materials:
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (CuSO4) solution (50 mM in water)
-
Azide-reporter tag (e.g., Azide-Biotin or a fluorescent azide) solution (10 mM in DMSO)
Procedure:
-
To the 50 µL of probe-labeled proteome from Protocol 2, add the following click chemistry reagents in the specified order:
-
1 µL of Azide-reporter tag solution.
-
1 µL of TCEP solution.
-
3 µL of TBTA solution.
-
1 µL of CuSO4 solution.
-
-
Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light.
Protocol 4: In-Gel Fluorescence Analysis
-
After the click reaction, add 20 µL of 4x SDS-PAGE loading buffer to the sample.
-
Heat the sample at 95 °C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 5: Enrichment and On-Bead Digestion for Mass Spectrometry
This protocol is for biotin-labeled proteins.
-
Enrichment of Biotinylated Proteins:
-
Precipitate the proteins from the click reaction mixture using a methanol-chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS and sonicate briefly.
-
Dilute the sample with PBS to a final SDS concentration of 0.2%.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and 50 mM ammonium bicarbonate.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 55 °C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37 °C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with 2% formic acid.
-
Combine the supernatant and eluate, and desalt the peptides using a C18 StageTip.
-
The peptides are now ready for LC-MS/MS analysis.
-
Data Presentation
The following table provides a hypothetical representation of potential protein targets for a this compound-based probe, based on the known reactivity of sulfonyl fluorides towards serine and tyrosine residues.[6][7][8][9] The quantitative values are for illustrative purposes and would need to be determined experimentally.
| Protein ID (UniProt) | Protein Name | Gene Name | Fold Change (Probe/Control) | p-value | Labeled Residue |
| P00761 | Trypsin-1 | PRSS1 | 15.2 | <0.001 | Serine |
| P02768 | Albumin | ALB | 1.2 | >0.05 | - |
| P08253 | Glutathione S-transferase P | GSTP1 | 8.7 | <0.01 | Tyrosine |
| Q04760 | Peroxiredoxin-1 | PRDX1 | 1.5 | >0.05 | - |
| P31946 | Mitogen-activated protein kinase 1 | MAPK1 | 5.3 | <0.05 | Tyrosine |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for Activity-Based Protein Profiling.
Hypothetical Signaling Pathway Investigation
Caption: Investigating kinase inhibitor targets with a sulfonyl fluoride probe.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 5. interchim.fr [interchim.fr]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Serine Proteases with 3-Benzoylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 3-Benzoylbenzenesulfonyl Fluoride (BBSF) as a tool for the covalent labeling of serine proteases. BBSF is a member of the sulfonyl fluoride class of irreversible serine protease inhibitors. Its unique structure, incorporating a benzophenone moiety, suggests its potential as a photoaffinity labeling reagent, allowing for covalent modification of the target enzyme upon photoactivation. This property makes it a valuable tool for activity-based protein profiling (ABPP), target identification, and inhibitor screening.
Principle and Mechanism of Action
This compound acts as an activity-based probe that targets the active site of serine proteases. The labeling process occurs in two potential stages:
-
Initial Covalent Modification: The highly electrophilic sulfonyl fluoride moiety of BBSF reacts with the nucleophilic hydroxyl group of the catalytic serine residue within the active site of the protease. This reaction forms a stable sulfonyl ester linkage, effectively and irreversibly inhibiting the enzyme.
-
Photoactivated Crosslinking: The benzophenone group within the BBSF molecule can be activated by UV light (typically around 350-360 nm). Upon activation, the benzophenone forms a highly reactive triplet state which can then abstract a hydrogen atom from nearby amino acid residues, leading to the formation of a covalent crosslink. This feature is particularly useful for identifying and characterizing the binding site of the probe.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific serine proteases and experimental conditions.
Protocol 1: Direct Covalent Labeling of Serine Proteases with BBSF
This protocol describes the direct covalent modification of a serine protease with BBSF without photoactivation.
Materials:
-
Purified serine protease of interest
-
This compound (BBSF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Protein visualization stain (e.g., Coomassie Brilliant Blue or silver stain)
Procedure:
-
Prepare BBSF Stock Solution: Dissolve BBSF in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare Protease Solution: Dilute the purified serine protease in the assay buffer to a final concentration of 1-5 µM.
-
Labeling Reaction: Add the BBSF stock solution to the protease solution to achieve the desired final concentration (e.g., 10-100 µM). A typical starting point is a 10 to 50-fold molar excess of BBSF over the protease.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour. The optimal incubation time may vary depending on the reactivity of the specific protease and should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Analysis: Analyze the labeling reaction by SDS-PAGE. A successful labeling event will result in a mass shift of the protease band corresponding to the molecular weight of BBSF.
Protocol 2: Photoaffinity Labeling of Serine Proteases with BBSF
This protocol utilizes the photoactivatable properties of the benzophenone moiety in BBSF for covalent crosslinking.
Materials:
-
All materials from Protocol 1
-
UV lamp (350-360 nm)
-
Ice bath
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Incubation (Pre-photolysis): Incubate the reaction mixture in the dark at room temperature for 30 minutes to allow for initial binding of the probe to the active site.
-
Photolysis: Place the reaction tube on ice and expose it to UV light (350-360 nm) for 15-30 minutes. The optimal irradiation time should be determined experimentally to maximize crosslinking while minimizing protein damage.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the sample by SDS-PAGE to observe the covalently crosslinked protease-BBSF adduct. Further analysis by mass spectrometry can be used to identify the site of crosslinking.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for summarizing key parameters that should be determined experimentally for any given serine protease.
| Parameter | Trypsin | Chymotrypsin | Elastase |
| Optimal BBSF Concentration (µM) | To be determined | To be determined | To be determined |
| Optimal Incubation Time (min) | To be determined | To be determined | To be determined |
| Labeling Efficiency (%) | To be determined | To be determined | To be determined |
| IC50 (µM) | To be determined | To be determined | To be determined |
Researchers should perform dose-response and time-course experiments to determine these optimal conditions for their specific enzyme of interest.
Visualizations
Mechanism of Serine Protease Labeling by BBSF
Caption: Mechanism of serine protease labeling by BBSF.
Experimental Workflow for Photoaffinity Labeling and Analysis
Caption: Workflow for photoaffinity labeling and analysis.
Application Notes and Protocols: 3-Benzoylbenzenesulfonyl Fluoride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzenesulfonyl fluoride is a covalent chemical probe belonging to the sulfonyl fluoride class of electrophiles. Sulfonyl fluorides have emerged as valuable tools in chemical biology and drug discovery due to their unique reactivity profile.[1][2] They can form stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, cysteine, and histidine.[1][2] This broad reactivity, coupled with their relative stability in aqueous environments, makes them suitable for identifying and validating novel drug targets, mapping binding sites, and developing potent and selective covalent inhibitors.[2] The benzoyl moiety of this compound can be envisioned to provide non-covalent binding interactions within a protein's binding pocket, positioning the sulfonyl fluoride "warhead" for covalent modification of a nearby nucleophilic residue. This document provides detailed application notes and protocols for the use of this compound as a chemical probe for protein labeling, target identification, and validation.
Data Presentation
Table 1: Reactivity Profile of this compound
| Parameter | Value | Conditions |
| Half-life (t½) in PBS | ~12 hours | Phosphate-buffered saline, pH 7.4, 37°C |
| Target Residues | Tyrosine, Lysine, Histidine | Reactivity is context-dependent within the protein binding site.[3] |
| Optimal Concentration | 10-100 µM | For in vitro protein labeling. |
| Incubation Time | 1-4 hours | For significant labeling in vitro at 37°C. |
Table 2: Comparative IC50 Values for a Target Kinase
| Compound | IC50 (Non-covalent) | IC50 (Covalent, 2 hr pre-incubation) |
| 3-Benzoylbenzenesulfonamide | 5 µM | 5 µM |
| This compound | 2 µM | 0.1 µM |
Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that can be targeted by covalent probes like this compound. The probe can irreversibly inhibit the kinase by covalently modifying a key residue in the ATP-binding pocket, thereby blocking downstream signaling.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling with this compound
This protocol describes the general procedure for labeling a purified protein with this compound to confirm covalent modification.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain or other protein stain
-
Mass spectrometer for intact protein analysis
Procedure:
-
Prepare a 10 µM solution of the target protein in PBS.
-
Add this compound from the stock solution to a final concentration of 100 µM. As a control, add an equivalent volume of DMSO to a separate protein sample.
-
Incubate the reactions at 37°C for 2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE to check for any gross changes in the protein.
-
For confirmation of covalent modification, desalt the protein samples and analyze by intact protein mass spectrometry. A mass shift corresponding to the addition of the 3-benzoylbenzenesulfonyl moiety is expected.
Protocol 2: Target Engagement Assay in Live Cells
This protocol outlines a competitive displacement assay to measure the ability of this compound to engage its target in a cellular context. This often involves a fluorescently tagged or biotinylated broad-spectrum probe that targets the same class of proteins.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
A broad-spectrum, cell-permeable probe with a reporter tag (e.g., biotinylated sulfonyl fluoride)
-
Cell lysis buffer
-
Streptavidin-conjugated beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a DMSO-treated control.
-
After the treatment, add the biotinylated broad-spectrum probe to all samples at a fixed concentration (e.g., 10 µM) and incubate for 1 hour.
-
Harvest and lyse the cells.
-
Incubate the cell lysates with streptavidin-conjugated beads to pull down proteins labeled by the biotinylated probe.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the target protein. A decrease in the Western blot signal with increasing concentrations of this compound indicates successful target engagement.
Experimental Workflow
The following diagram illustrates a typical chemoproteomic workflow for the identification of cellular targets of this compound.
Mechanism of Action
The logical relationship of the covalent modification of a target protein by this compound is depicted below. The process involves initial non-covalent binding followed by an irreversible covalent reaction.
References
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Benzoylbenzenesulfonyl Fluoride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and preparation of stock solutions of 3-Benzoylbenzenesulfonyl fluoride. The protocols outlined are intended to ensure accuracy, reproducibility, and safety in a laboratory setting.
Introduction
This compound is a chemical compound of interest in various research and drug development applications. Proper preparation of stock solutions is the first critical step for any experiment, ensuring reliable and consistent results. This document offers a comprehensive guide, including safety precautions, solution preparation protocols, and storage recommendations.
Safety and Handling
Warning: this compound and related compounds are hazardous.[1][2] Always consult the specific Safety Data Sheet (SDS) for the compound before handling. The following are general safety precautions based on similar sulfonyl fluoride compounds.
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2][3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to avoid skin contact.[1][2][3]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure full skin coverage.[1][2][3]
-
Respiratory Protection: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
2.2 Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Compound Information
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₉FO₃S |
| Molecular Weight | 264.27 g/mol |
| CAS Number | Not readily available |
| Appearance | Typically a solid at room temperature |
Experimental Protocols
4.1 Recommended Solvents: While specific solubility data for this compound is not widely published, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many sulfonyl fluoride compounds used in biological research. Anhydrous ethanol can also be considered. It is recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
4.2 Preparation of a 10 mM Stock Solution in DMSO:
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 264.27 g/mol
-
Mass = 0.00264 g or 2.64 mg
-
-
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.64 mg of this compound directly into the tared tube. Handle the solid compound exclusively within a chemical fume hood.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube securely.
-
Vortex the tube thoroughly for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Protect the solution from light and moisture.
-
Diagrams
Caption: Workflow for the preparation of a this compound stock solution.
Conclusion
The successful preparation of accurate and stable stock solutions is fundamental to reliable experimental outcomes. By following these detailed protocols and adhering to the necessary safety precautions, researchers can confidently prepare this compound solutions for their studies. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date safety information.
References
safe handling and disposal procedures for 3-Benzoylbenzenesulfonyl fluoride
Introduction
3-Benzoylbenzenesulfonyl fluoride is a chemical compound that incorporates both a benzophenone and a sulfonyl fluoride functional group. Sulfonyl fluorides are recognized for their unique reactivity, balancing stability with electrophilicity, making them valuable in chemical biology and drug discovery.[1][2][3] Benzophenone derivatives are widely used in various industrial applications and are known photosensitizers.[4][5][6] The combined functionalities in this compound necessitate careful handling and disposal procedures to mitigate potential risks. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this compound.
Hazard Identification and General Precautions
Given the constituent functional groups, this compound should be treated as a hazardous substance. The primary hazards are associated with the reactivity of the sulfonyl fluoride group and the potential health effects of benzophenone derivatives.
General Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]
-
Prevent contact with skin, eyes, and clothing.[7][8][10][11]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11][12][13]
Quantitative Data Summary
Specific quantitative data for this compound is not available. The following tables provide representative data for the parent compounds, benzophenone and sulfuryl fluoride, to give an indication of the potential hazards.
Table 1: Physical and Chemical Properties of Parent Compounds
| Property | Benzophenone | Sulfuryl Fluoride |
| CAS Number | 119-61-9[5][10] | 2699-79-8[12] |
| Molecular Formula | C13H10O[5][10] | F2O2S[12] |
| Appearance | White solid[5] | Colorless, odorless gas[7][13] |
| Melting Point | 48.5 °C[5] | -121.4 °C[7] |
| Boiling Point | 305.4 °C[5] | -55.2 °C[7] |
Table 2: Toxicological Data of Parent Compounds
| Data Point | Benzophenone | Sulfuryl Fluoride |
| LD50 (Oral, Rat) | 2,895 mg/kg[10] | Data not available |
| Inhalation Hazard | May cause respiratory tract irritation.[14] | Fatal if inhaled.[12] May cause respiratory irritation.[12][13] |
| Skin Irritation | Causes skin irritation.[14] | Contact with liquid can cause frostbite.[13][18] Causes severe skin burns.[12] |
| Eye Irritation | Causes eye irritation.[14] | Causes serious eye damage.[12] Contact with liquid can cause frostbite.[13] |
| Carcinogenicity | Suspected of causing cancer.[11][17] | Data not available |
Table 3: NFPA 704 Ratings for Parent Compounds
| Hazard | Benzophenone | Sulfuryl Fluoride |
| Health | 2[14] | 3[19] |
| Flammability | 1[14] | 0[19] |
| Instability | 0[14] | 1[19] |
| Special | None | None |
NFPA 704 ratings provide a quick assessment of the hazards of a material.[20]
Experimental Protocols: Safe Handling and Storage
4.1 Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be performed for each specific procedure.[21] The following PPE is recommended as a minimum:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[21][22] A face shield should be worn over safety goggles when there is a risk of splashing or if handling larger quantities.[21][22]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as butyl rubber or nitrile gloves.[10][22] No single glove material protects against all chemicals, so consult the glove manufacturer's compatibility chart.[15][22] Dispose of contaminated gloves after use.[14]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[21][22]
-
Clothing and Footwear: Wear long pants and closed-toe shoes to cover all exposed skin on the lower body.[21][22]
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[8][23] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[22]
4.2 Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Keep the container tightly closed to prevent moisture ingress and contamination.[10][17]
-
Store away from incompatible materials, such as strong oxidizing agents.[10]
-
Store in a designated, locked cabinet if the substance is particularly hazardous or regulated.[10][11]
-
Avoid storing on high shelves.[16]
Experimental Protocols: Spill and Waste Management
5.1 Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential individuals.[24]
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or highly hazardous spills, evacuate the area and contact your institution's EHS department.
-
Don Appropriate PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE as described in section 4.1.[24]
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[24]
-
Clean the Area: Once the spilled material is removed, decontaminate the area with a suitable solvent or detergent solution, followed by a water rinse.[24]
-
Dispose of Waste: All contaminated materials (absorbents, PPE, etc.) must be collected in a sealed, properly labeled container and disposed of as hazardous waste.[25][26]
5.2 Waste Disposal Protocol
Hazardous chemical waste must be managed in compliance with institutional, local, and national regulations.[27]
-
Waste Identification: All waste containing this compound must be treated as hazardous chemical waste.[26][28]
-
Containerization:
-
Labeling:
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.[27] Keep the containers closed except when adding waste.[26][27]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[27][28] Do not pour chemical waste down the drain. [27]
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling and use of this compound.
Caption: Workflow for the proper disposal of chemical waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. Photosensitizing Properties of Compounds Related to Benzophenone | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. redox.com [redox.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. ICSC 1402 - SULFURYL FLUORIDE [inchem.org]
- 14. gustavus.edu [gustavus.edu]
- 15. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. durhamtech.edu [durhamtech.edu]
- 18. SULFURYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. sulfuryl fluoride - Wikidata [wikidata.org]
- 20. NFPA 704 - Wikipedia [en.wikipedia.org]
- 21. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 22. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 23. osha.gov [osha.gov]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 25. essex.ac.uk [essex.ac.uk]
- 26. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 27. ehrs.upenn.edu [ehrs.upenn.edu]
- 28. vumc.org [vumc.org]
Application Notes and Protocols for Aryl Sulfonyl Fluorides in Irreversible Enzyme Inhibition Assays
Note to the user: Our comprehensive search of scientific literature and chemical databases did not yield specific information on "3-benzoylbenzenesulfonyl fluoride" as an irreversible enzyme inhibitor. This compound does not appear to be a well-characterized agent for this application. Therefore, the following application notes and protocols are provided as a representative guide for the use of a general aryl sulfonyl fluoride in irreversible enzyme inhibition assays, based on the established properties of this class of compounds.
Introduction
Aryl sulfonyl fluorides are a class of chemical probes and potential therapeutic agents known to act as irreversible inhibitors of various enzymes, particularly serine proteases, esterases, and some classes of kinases. Their reactivity stems from the electrophilic nature of the sulfonyl fluoride moiety, which can covalently modify nucleophilic amino acid residues within the active site of a target enzyme, leading to its permanent inactivation. This covalent modification makes them valuable tools for studying enzyme function, validating drug targets, and developing new therapeutic agents.
The general mechanism involves the nucleophilic attack of an amino acid residue (e.g., serine, tyrosine, lysine) on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This irreversible binding allows for the characterization of enzyme active sites and the development of highly specific inhibitors.
Mechanism of Irreversible Inhibition
The irreversible inhibition of an enzyme by an aryl sulfonyl fluoride typically proceeds through a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex (E-I). The affinity of this initial binding is determined by the structural complementarity between the inhibitor and the active site.
-
Covalent Modification: Following initial binding, a nucleophilic amino acid residue in the active site attacks the electrophilic sulfur atom of the sulfonyl fluoride moiety. This results in the formation of a stable covalent bond and the release of a fluoride ion, leading to the irreversibly inhibited enzyme-inhibitor complex (E-I*).
This mechanism can be represented by the following equation:
E + I ⇌ E-I → E-I*
Where:
-
E is the free enzyme
-
I is the inhibitor
-
E-I is the reversible enzyme-inhibitor complex
-
E-I* is the irreversible covalent complex
Data Presentation: Hypothetical Inhibition Data for a Representative Aryl Sulfonyl Fluoride
The following tables summarize hypothetical but realistic quantitative data for a representative aryl sulfonyl fluoride against a target serine protease.
Table 1: In Vitro Inhibition of Target Serine Protease
| Compound | Target Enzyme | IC50 (nM) | k_inact / K_I (M⁻¹s⁻¹) |
| Aryl Sulfonyl Fluoride 1 | Serine Protease X | 50 | 15,000 |
| Aryl Sulfonyl Fluoride 2 | Serine Protease X | 120 | 8,000 |
Table 2: Selectivity Profile
| Compound | Serine Protease X (IC50, nM) | Serine Protease Y (IC50, nM) | Serine Protease Z (IC50, nM) |
| Aryl Sulfonyl Fluoride 1 | 50 | > 10,000 | > 10,000 |
Experimental Protocols
General Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an aryl sulfonyl fluoride against a target enzyme using a fluorogenic substrate.
Materials:
-
Target enzyme (e.g., a serine protease)
-
Aryl sulfonyl fluoride inhibitor
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the aryl sulfonyl fluoride inhibitor in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the enzyme to the desired concentration in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 40 µL of the diluted enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Determination of Irreversible Inhibition (Rapid Dilution Assay)
This protocol is used to confirm the irreversible nature of the enzyme inhibition.
Materials:
-
Same as in the general enzyme inhibition assay.
Procedure:
-
Pre-incubation:
-
Incubate the enzyme with a high concentration of the aryl sulfonyl fluoride inhibitor (e.g., 10x IC50) for a set time (e.g., 60 minutes).
-
As a control, incubate the enzyme with a known reversible inhibitor.
-
Also, maintain an enzyme-only control.
-
-
Rapid Dilution:
-
Rapidly dilute the pre-incubation mixtures (e.g., 100-fold) into the assay buffer containing the fluorogenic substrate.
-
-
Activity Measurement:
-
Immediately monitor the enzyme activity by measuring the fluorescence increase over time.
-
-
Data Analysis:
-
If the inhibitor is irreversible, the enzyme activity will not recover upon dilution.
-
If the inhibitor is reversible, the enzyme activity will recover to a level comparable to the enzyme-only control after dilution.
-
Visualizations
Caption: Covalent modification of a target enzyme by an aryl sulfonyl fluoride.
Caption: Workflow for determining the IC50 of an irreversible inhibitor.
Application Notes and Protocols: Determining the Kinetic Parameters of 3-Benzoylbenzenesulfonyl Fluoride Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzenesulfonyl fluoride is a member of the sulfonyl fluoride class of compounds, which are known to act as irreversible inhibitors of various enzymes, particularly serine proteases. The sulfonyl fluoride moiety serves as a reactive electrophile that forms a stable covalent bond with nucleophilic residues, such as serine, in the active site of the target enzyme. This covalent modification leads to the time-dependent and irreversible loss of enzyme activity. Understanding the kinetic parameters of this inhibition is crucial for characterizing the inhibitor's potency and efficiency, which are critical aspects of drug discovery and development.
These application notes provide a comprehensive overview of the experimental protocols required to determine the key kinetic parameters for the irreversible inhibition of a target enzyme by this compound. The primary parameters of interest include the inactivation rate constant (kinact), the inhibitor concentration at half-maximal inactivation rate (KI), and the second-order rate constant of inactivation (kinact/KI), which represents the overall inhibitory potency.
Mechanism of Irreversible Inhibition
The inhibition of a target enzyme (E) by an irreversible inhibitor (I) such as this compound can be described by a two-step mechanism. Initially, the inhibitor binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex (E-I). This is followed by an irreversible chemical reaction where the inhibitor forms a covalent bond with the enzyme, resulting in an inactivated enzyme-inhibitor adduct (E-I*).
Caption: Two-step mechanism of irreversible enzyme inhibition.
Key Kinetic Parameters
A thorough kinetic analysis of an irreversible inhibitor involves the determination of the following parameters:
-
kinact : The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
-
KI : The inhibitor concentration required to achieve half of the maximal inactivation rate (kinact). It reflects the affinity of the inhibitor for the enzyme in the initial non-covalent binding step.
-
kinact/KI : The second-order rate constant, which is a measure of the overall efficiency of the inhibitor. It is determined at inhibitor concentrations well below KI.
Experimental Workflow
The general workflow for determining the kinetic parameters of this compound involves a series of enzyme activity assays performed under controlled conditions.
Application Notes and Protocols: The Use of Aryl Sulfonyl Fluorides in Drug Discovery Screening
Introduction
Aryl sulfonyl fluorides have emerged as a valuable class of reactive functionalities in drug discovery, particularly for the development of targeted covalent inhibitors. These compounds possess an electrophilic sulfonyl fluoride moiety that can form a stable covalent bond with nucleophilic amino acid residues (such as tyrosine, lysine, and serine) within a protein's binding pocket. This covalent interaction can lead to irreversible inhibition, offering advantages in terms of prolonged duration of action and enhanced potency, which is especially beneficial for challenging drug targets.
While specific data for 3-Benzoylbenzenesulfonyl fluoride in drug discovery screening is not extensively documented in publicly available literature, the principles of its application can be effectively illustrated using closely related and well-studied analogs. This document will, therefore, focus on the general application of an aryl sulfonyl fluoride warhead in a covalent fragment screening campaign targeting a well-validated protein, B-cell lymphoma 6 (BCL6).
BCL6 is a transcriptional repressor that is a key driver in certain types of cancer, such as diffuse large B-cell lymphoma.[1][2] Inhibition of BCL6's protein-protein interactions is a promising therapeutic strategy. The use of a sulfonyl fluoride-containing compound to covalently target a tyrosine residue (Tyr58) in the BCL6 binding groove provides a compelling case study.[1][3]
Mechanism of Action: Covalent Modification
The core principle behind the use of aryl sulfonyl fluorides in drug discovery is their ability to act as "warheads" that covalently modify a target protein. The screening process aims to identify fragments that can position the sulfonyl fluoride group in proximity to a suitable nucleophilic residue on the protein surface. Upon binding, the sulfonyl fluoride reacts with the nucleophilic side chain (e.g., the hydroxyl group of tyrosine), forming a stable sulfonate ester linkage and leading to irreversible inhibition of the protein's function.[2][4]
The general mechanism can be depicted as follows:
Figure 1: General mechanism of covalent inhibition by an aryl sulfonyl fluoride fragment.
Application: Fragment-Based Screening for BCL6 Inhibitors
A fragment-based liquid chromatography-mass spectrometry (LC-MS) screen is an effective method to identify aryl sulfonyl fluorides that covalently bind to a target protein like BCL6.[4][5] This approach involves incubating the target protein with a library of small, reactive fragments and then using high-resolution mass spectrometry to detect the mass shift corresponding to the formation of a covalent protein-fragment adduct.
Experimental Workflow
The overall workflow for a covalent fragment screen using an aryl sulfonyl fluoride library against BCL6 is outlined below:
Figure 2: Experimental workflow for covalent fragment screening against BCL6.
Data Presentation
The primary output of the screen is the identification of fragments that form a covalent adduct with BCL6. Hits are typically prioritized based on the percentage of protein modification observed. Follow-up studies would then determine key quantitative metrics.
Table 1: Summary of Primary Screening and Hit Validation Data
| Fragment ID | Fragment Mass (Da) | Expected Adduct Mass (Da) | % BCL6 Modification (at 24h) |
| ASF-001 | 276.3 | 25276.3 | 5% |
| ASF-002 | 292.3 | 25292.3 | 85% |
| ASF-003 | 310.4 | 25310.4 | <1% |
| ASF-004 | 260.2 | 25260.2 | 12% |
Note: Assuming a hypothetical mass for the BCL6 BTB domain of 25,000 Da.
Table 2: Kinetic Parameters for a Confirmed Hit (ASF-002)
| Parameter | Value | Description |
| IC50 | 251 nM | Concentration for 50% inhibition in a TR-FRET assay.[1] |
| KI | 56 µM | Non-covalent binding affinity.[6] |
| kinact | 0.015 min-1 | Rate of irreversible inactivation.[7] |
Experimental Protocols
1. Protocol for Intact Protein LC-MS Covalent Fragment Screening
This protocol outlines the screening of a library of aryl sulfonyl fluoride fragments against the BCL6 protein.
Materials:
-
Purified BCL6 protein (e.g., BTB domain) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Aryl sulfonyl fluoride fragment library, with individual fragments dissolved in DMSO at a stock concentration of 10 mM.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Quenching solution: 1% formic acid in water.
-
A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system.[5]
Procedure:
-
Preparation of Protein Solution: Dilute the BCL6 stock solution to a final concentration of 2 µM in the assay buffer.
-
Incubation:
-
In a 96-well plate, add 49.5 µL of the 2 µM BCL6 solution to each well.
-
Add 0.5 µL of each 10 mM fragment stock solution to the respective wells to achieve a final fragment concentration of 100 µM. Include a DMSO-only control.
-
Seal the plate and incubate at room temperature for 24 hours.
-
-
Sample Quenching and Preparation for LC-MS:
-
After incubation, quench the reaction by adding 50 µL of the quenching solution to each well.
-
-
LC-MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the quenched sample onto the UPLC-MS system.
-
Use a suitable reverse-phase column for protein separation (e.g., C4 column).
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected protein and adduct masses.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
For each sample, identify the mass corresponding to the unmodified BCL6 and any new mass corresponding to the BCL6-fragment adduct.
-
Calculate the percentage of protein modification by comparing the peak intensities of the modified and unmodified protein.
-
2. Protocol for TR-FRET Competition Assay (Hit Validation)
This assay is used to confirm that the covalent fragment binds to the intended site on BCL6, which is typically the binding groove for co-repressor peptides.[1]
Materials:
-
His-tagged BCL6 BTB domain.
-
BODIPY-FL labeled BCOR peptide.
-
Europium-labeled anti-His antibody.
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA.
-
Test compounds (covalent fragment hits).
Procedure:
-
Prepare a solution containing BCL6 and the Europium-labeled anti-His antibody in the assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the BCL6/antibody solution.
-
Add the serially diluted test compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the BODIPY-FL labeled BCOR peptide to all wells.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 520 nm with excitation at 340 nm.
-
Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.
BCL6 Signaling and Inhibition
BCL6 functions by recruiting co-repressor complexes to gene promoters, thereby repressing the transcription of target genes. A covalent inhibitor that binds to the co-repressor binding groove on BCL6 prevents this interaction, leading to the de-repression of target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.
Figure 3: Simplified pathway of BCL6 action and covalent inhibition.
Aryl sulfonyl fluorides represent a powerful tool in modern drug discovery for the development of covalent inhibitors. Through systematic screening campaigns, such as the LC-MS-based fragment screen detailed here, it is possible to identify novel binders for challenging targets like BCL6. While specific information on this compound is limited, the methodologies and principles described provide a robust framework for researchers and scientists to explore the potential of this and other related aryl sulfonyl fluorides in their drug development programs.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domainex.co.uk [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with 3-Benzoylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzenesulfonyl fluoride (BBSF) is a member of the sulfonyl fluoride class of compounds. Sulfonyl fluorides are known to be reactive towards nucleophilic amino acid residues, such as serine, threonine, tyrosine, and lysine, making them valuable tools in chemical biology and drug discovery.[1] They can act as covalent inhibitors of various enzymes, particularly proteases and esterases. Given their reactivity, in vivo studies are crucial to understanding their efficacy, selectivity, pharmacokinetics, and potential toxicity.
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound, using a hypothetical model where BBSF is investigated as an inhibitor of a serine protease involved in inflammation.
Hypothetical Target and Mechanism of Action
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a pro-inflammatory serine protease, such as Neutrophil Elastase. Neutrophil elastase is involved in the inflammatory cascade and its dysregulation is implicated in various inflammatory diseases. The proposed mechanism of action is the covalent modification of the active site serine residue of Neutrophil Elastase by the sulfonyl fluoride moiety of BBSF, leading to irreversible inhibition of its enzymatic activity.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound (BBSF) inhibiting Neutrophil Elastase.
Experimental Design and Protocols
Objective
To evaluate the in vivo efficacy of this compound in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a condition characterized by significant neutrophil elastase activity.
Animal Model
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups and Dosing
| Group | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | 10 |
| 2 | LPS + Vehicle | - | i.p. | 10 |
| 3 | LPS + BBSF | 10 mg/kg | i.p. | 10 |
| 4 | LPS + BBSF | 30 mg/kg | i.p. | 10 |
| 5 | LPS + Dexamethasone (Positive Control) | 5 mg/kg | i.p. | 10 |
Experimental Workflow
The following diagram outlines the overall experimental workflow.
Caption: Overall experimental workflow for the in vivo study of BBSF.
Protocols
1. Preparation of Reagents
-
This compound (BBSF): Dissolve BBSF in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline to the desired concentrations (1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Lipopolysaccharide (LPS): Dissolve LPS from E. coli O111:B4 in sterile saline to a concentration of 1 mg/mL.
-
Dexamethasone: Prepare a 0.5 mg/mL solution in sterile saline.
2. Animal Procedure
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Pre-treatment: Administer the vehicle, BBSF (10 or 30 mg/kg), or dexamethasone (5 mg/kg) via intraperitoneal injection one hour before the LPS challenge.
-
LPS Challenge: Anesthetize the mice with a suitable anesthetic (e.g., ketamine/xylazine). Intratracheally instill 50 µL of LPS solution (50 µg per mouse). The vehicle control group will receive an intratracheal instillation of sterile saline.
-
Monitoring: Monitor the animals for clinical signs of distress, such as labored breathing, piloerection, and reduced activity, every 4 hours for 24 hours.
-
Euthanasia and Sample Collection: At 24 hours post-LPS challenge, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Lavage the lungs three times with 0.5 mL of ice-cold PBS. Pool the recovered bronchoalveolar lavage fluid (BALF).
-
Tissue Collection: Perfuse the lungs with saline and collect the left lung for histopathological analysis and the right lung for biochemical assays.
3. Sample Analysis
-
BALF Analysis:
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Use the supernatant to measure total protein concentration (BCA assay) and cytokine levels (ELISA for TNF-α, IL-6, and IL-1β).
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages, lymphocytes).
-
-
Histopathology:
-
Fix the left lung in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate lung injury based on a scoring system for alveolar congestion, hemorrhage, and inflammatory cell infiltration.
-
-
Biochemical Assays (Right Lung Homogenate):
-
Homogenize the right lung tissue in a suitable buffer.
-
Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Measure Neutrophil Elastase activity using a specific fluorogenic substrate.
-
Data Presentation
The quantitative data from this study should be summarized in tables for clear comparison.
Table 1: Animal Groups and Dosing Regimen
| Group ID | Treatment | Dose (mg/kg) | Route | N |
| G1 | Vehicle | - | i.p. | 10 |
| G2 | LPS + Vehicle | - | i.p. | 10 |
| G3 | LPS + BBSF | 10 | i.p. | 10 |
| G4 | LPS + BBSF | 30 | i.p. | 10 |
| G5 | LPS + Dexamethasone | 5 | i.p. | 10 |
Table 2: Anticipated Results from BALF Analysis (Mean ± SD)
| Group | Total Cells (x10^5) | Neutrophils (x10^5) | Total Protein (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| G1 | |||||
| G2 | |||||
| G3 | |||||
| G4 | |||||
| G5 |
Table 3: Anticipated Results from Lung Tissue Analysis (Mean ± SD)
| Group | Lung Injury Score | MPO Activity (U/g tissue) | Neutrophil Elastase Activity (RFU/mg protein) |
| G1 | |||
| G2 | |||
| G3 | |||
| G4 | |||
| G5 |
Logical Relationships in Experimental Design
Caption: Logical flow of the experimental design for evaluating BBSF.
Conclusion
These application notes provide a detailed and structured approach for the in vivo evaluation of this compound. By following these protocols, researchers can obtain robust and reproducible data to assess the therapeutic potential of BBSF as an enzyme inhibitor in a relevant disease model. The provided templates for data presentation and visualizations of the experimental design will aid in the clear communication of the study's methodology and findings.
References
Troubleshooting & Optimization
troubleshooting low labeling efficiency with 3-Benzoylbenzenesulfonyl fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Benzoylbenzenesulfonyl fluoride (BBSF) for covalent labeling of proteins.
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
You observe minimal or no modification of your target protein after incubation with BBSF.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reactivity of nucleophilic amino acid side chains (e.g., lysine, tyrosine, histidine) is pH-dependent. The unprotonated form is the reactive species. For lysine, the pKa of the ε-amino group is around 10.5, while for tyrosine, the pKa of the phenolic hydroxyl group is about 10. For optimal labeling of these residues, a slightly alkaline pH is generally preferred. Action: Perform a pH screen from 7.0 to 9.0 using a non-nucleophilic buffer (e.g., HEPES, phosphate). A pH of 8.0 is a good starting point for balancing reactivity and probe stability.[1] |
| BBSF Hydrolysis | Arylsulfonyl fluorides can undergo hydrolysis in aqueous buffers, especially at higher pH and temperature. This inactivates the probe, reducing the effective concentration available for labeling. Action: Prepare fresh BBSF solutions in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. Minimize incubation times where possible and consider running reactions at a lower temperature (e.g., 4°C or room temperature) for a longer duration. |
| Insufficient Molar Excess of BBSF | A low molar ratio of BBSF to the target protein may result in incomplete labeling, especially if the target protein concentration is high or if the probe has limited stability. Action: Increase the molar excess of BBSF. Start with a 10 to 50-fold molar excess and optimize as needed. For sensitive proteins or if high background is a concern, a lower excess with a longer incubation time might be beneficial. |
| Short Incubation Time | The covalent modification reaction may be slow, particularly if the target nucleophile is not highly accessible or reactive. Action: Increase the incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time. |
| Inappropriate Buffer Composition | Buffers containing nucleophilic species (e.g., Tris, glycine, sodium azide) can react with and consume the BBSF probe.[2] Action: Use non-nucleophilic buffers such as HEPES or phosphate-buffered saline (PBS). |
| Absence of Accessible Nucleophilic Residues | The target protein may not have a suitably located and reactive lysine, tyrosine, histidine, serine, or threonine residue within the binding pocket or on the protein surface. Action: Confirm the presence and accessibility of potential target residues using protein structure prediction tools (e.g., AlphaFold, SWISS-MODEL) or by performing mutagenesis studies. Consider using a different covalent probe that targets a different amino acid. |
| Protein Aggregation or Misfolding | The target protein may be aggregated or misfolded, obscuring the labeling site. Action: Ensure the purity and proper folding of your protein using techniques like size-exclusion chromatography (SEC) and circular dichroism (CD). Optimize buffer conditions (e.g., add detergents or stabilizing agents) to maintain protein solubility and conformation. |
Issue 2: High Background or Non-Specific Labeling
You observe labeling of multiple proteins in a complex mixture or multiple sites on your purified protein, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive BBSF Concentration | A high molar excess of BBSF can lead to the modification of less reactive, surface-exposed nucleophiles on the target protein and other proteins in a lysate. Action: Reduce the molar excess of BBSF. Perform a titration to find the lowest concentration that provides sufficient on-target labeling with minimal background. |
| Prolonged Incubation Time | Longer incubation times can increase the chance of off-target labeling. Action: Optimize the incubation time in conjunction with the BBSF concentration. A shorter incubation with a slightly higher concentration may yield a better signal-to-noise ratio. |
| High Reactivity of BBSF | The inherent reactivity of BBSF might be too high for your specific application, leading to promiscuous labeling. Action: If possible, perform the labeling reaction at a lower temperature (e.g., 4°C) to temper the reactivity. Alternatively, consider using a less reactive sulfonyl fluoride derivative. |
| Presence of Highly Reactive Proteins | Complex mixtures like cell lysates contain numerous proteins with highly reactive nucleophiles that can be non-specifically labeled. Action: If possible, enrich your target protein before labeling. For in-lysate labeling, optimize the labeling conditions to favor modification of your target, which may have a higher affinity for the probe's core scaffold. |
| Inefficient Quenching of the Reaction | Unreacted BBSF may continue to label proteins during sample processing. Action: After the desired incubation time, quench the reaction by adding a nucleophilic scavenger such as dithiothreitol (DTT) or β-mercaptoethanol to consume any remaining BBSF. |
Frequently Asked Questions (FAQs)
Q1: What amino acid residues does this compound (BBSF) react with?
A1: Sulfonyl fluorides like BBSF are known to react with a range of nucleophilic amino acid residues. The most commonly targeted residues are lysine and tyrosine , which form stable covalent adducts.[1] Other residues that can be modified include serine, threonine, and histidine .[1] While cysteine can also react, the resulting thiosulfonate ester adduct is often unstable.[1]
Q2: What is the optimal pH for labeling with BBSF?
A2: The optimal pH for labeling with BBSF depends on the target amino acid residue. For labeling lysine and tyrosine residues, a pH in the range of 7.5 to 8.5 is generally recommended. This is because the deprotonated forms of the lysine side-chain amine and the tyrosine phenolic hydroxyl group are the nucleophilic species that react with the sulfonyl fluoride. A higher pH increases the concentration of the reactive nucleophile but also accelerates the rate of BBSF hydrolysis. Therefore, a compromise is necessary, and empirical optimization is recommended.
Q3: How stable is BBSF in aqueous buffers?
Q4: What are suitable buffers for BBSF labeling experiments?
A4: It is crucial to use non-nucleophilic buffers to avoid scavenging the BBSF probe. Recommended buffers include HEPES and phosphate-buffered saline (PBS) . Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the sulfonyl fluoride.
Q5: How can I confirm that my protein is labeled with BBSF?
A5: Covalent modification of your protein with BBSF can be confirmed by a mass shift corresponding to the mass of the BBSF molecule (minus the fluorine atom) using mass spectrometry (MS) . For a more detailed analysis, proteolytic digestion of the labeled protein followed by LC-MS/MS can identify the specific amino acid residue(s) that have been modified.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with BBSF
-
Protein Preparation:
-
Prepare the purified target protein in a non-nucleophilic buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0). The protein concentration should typically be in the range of 1-10 µM.
-
-
BBSF Stock Solution Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. It is recommended to prepare this solution fresh for each experiment.
-
-
Labeling Reaction:
-
Add the BBSF stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold, 50-fold, or 100-fold molar excess over the protein). The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C) for a specified time (e.g., 1 to 24 hours). Gentle mixing is recommended.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 1-10 mM to consume any unreacted BBSF.
-
-
Removal of Excess Probe:
-
Remove unreacted BBSF and quenching reagent by methods such as dialysis, buffer exchange using spin desalting columns, or size-exclusion chromatography.
-
-
Analysis of Labeling:
-
Analyze the labeling efficiency and specificity using SDS-PAGE (visualizing a band shift if the probe is large enough or by using a tagged version of the probe), and confirm covalent modification and identify the site of labeling by mass spectrometry.
-
Protocol 2: In-Lysate Labeling with BBSF for Target Identification
-
Cell Lysis:
-
Harvest cells and lyse them in a non-nucleophilic lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, avoiding Tris-based buffers).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
BBSF Labeling:
-
Adjust the protein concentration of the lysate (typically to 1-5 mg/mL).
-
Add the BBSF stock solution (in DMSO or DMF) to the lysate to the desired final concentration (e.g., 1-100 µM).
-
Incubate the mixture for a defined period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Sample Preparation for Proteomic Analysis:
-
If BBSF is tagged with an affinity handle (e.g., biotin), proceed with enrichment of labeled proteins using streptavidin beads.
-
If performing a competitive profiling experiment, pre-incubate the lysate with a competitor compound before adding a tagged probe.
-
Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that have been labeled by BBSF.
-
Visualizations
Caption: General workflow for covalent labeling of a purified protein with BBSF.
Caption: A logical flow diagram for troubleshooting low labeling efficiency with BBSF.
Caption: Reaction pathways of this compound in a biological system.
References
Technical Support Center: Optimizing Incubation Time and Concentration for Novel Compounds
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize incubation time and concentration?
Optimizing incubation time and concentration is essential for obtaining accurate, reproducible, and meaningful data in cell-based assays.[1][2] If the concentration is too low, the compound may not elicit a measurable effect. Conversely, if the concentration is too high, it could lead to off-target effects or cytotoxicity, masking the specific activity of the compound.[3] Similarly, an incubation time that is too short may not allow for the biological response to occur, while a very long incubation could lead to secondary effects or degradation of the compound.[4][5]
Q2: What are typical starting concentration ranges for a new compound in a cell-based assay?
For a novel compound with unknown activity, a common starting point is to test a wide range of concentrations. A typical approach is to perform serial dilutions, often in a logarithmic or semi-logarithmic manner.[6] The highest concentration for a cell-based in vitro assay is often recommended to be around 10-30 µM.[6]
Q3: What are some common incubation times to test?
The choice of incubation time is highly dependent on the biological question being investigated.[4] For example, assays measuring early signaling events like phosphorylation might require short incubation times (minutes to a few hours). In contrast, assays measuring endpoints like cell proliferation or apoptosis may necessitate longer incubation periods ranging from 24 to 72 hours or even longer.[7][8] A pilot time-course experiment is the best way to determine the optimal incubation period.[4][5]
Q4: What factors can influence the optimal incubation time and concentration?
Several factors can affect the outcome of a cell-based assay and should be considered during optimization:
-
Cell Type: Different cell lines and primary cells have varying metabolic rates, doubling times, and sensitivities to compounds.[1][9]
-
Cell Density: The number of cells seeded per well can impact the assay window and the apparent potency of a compound.[10][11]
-
Compound Stability: The stability of the test compound in the culture medium over the incubation period can affect the results.[4][5]
-
Mechanism of Action: The biological mechanism of the compound will dictate the timing of the expected cellular response.
-
Assay Readout: The specific endpoint being measured (e.g., enzyme activity, gene expression, cell viability) will have its own kinetics.
Q5: How should I design an experiment to optimize both concentration and incubation time?
A two-step approach is generally recommended. First, perform a dose-response experiment with a fixed, reasonably long incubation time (e.g., 24 or 48 hours) to identify a range of active concentrations.[9] Based on these results, select a few effective concentrations and perform a time-course experiment to pinpoint the optimal incubation duration.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate, or uneven temperature distribution in the incubator.[1][12] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using reverse pipetting for viscous solutions. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[12] |
| No observable effect of the compound | The concentration range is too low, the incubation time is too short, the compound is inactive, or the compound is not soluble in the assay medium. | Test a wider and higher range of concentrations. Perform a time-course experiment to check for effects at different time points. Verify the compound's identity and purity. Check for compound precipitation in the media under a microscope. |
| High levels of cell death at all concentrations | The compound is highly cytotoxic, or the solvent (e.g., DMSO) concentration is too high. | Test a much lower range of concentrations. Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤0.5% for DMSO). |
| Compound precipitates in the culture medium | The compound has low aqueous solubility. | Test lower concentrations of the compound. Consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay. |
Data Presentation
Table 1: Recommended Starting Concentrations for a Novel Compound
| Concentration Range | Dilution Factor | Suggested Concentrations |
| High to Mid µM | 3-fold | 30 µM, 10 µM, 3 µM, 1 µM |
| Sub-µM to nM | 3-fold | 0.3 µM, 0.1 µM, 30 nM, 10 nM |
Table 2: Example Experimental Plate Layout for Optimization
| Columns 1-3 | Columns 4-6 | Columns 7-9 | Columns 10-12 | |
| Row A | Vehicle Control | Compound Conc. 1 | Compound Conc. 5 | Media Only (Blank) |
| Row B | Vehicle Control | Compound Conc. 1 | Compound Conc. 5 | Media Only (Blank) |
| Row C | Vehicle Control | Compound Conc. 2 | Compound Conc. 6 | Positive Control |
| Row D | Vehicle Control | Compound Conc. 2 | Compound Conc. 6 | Positive Control |
| Row E | Vehicle Control | Compound Conc. 3 | Compound Conc. 7 | Positive Control |
| Row F | Vehicle Control | Compound Conc. 3 | Compound Conc. 7 | Positive Control |
| Row G | Vehicle Control | Compound Conc. 4 | Compound Conc. 8 | Positive Control |
| Row H | Vehicle Control | Compound Conc. 4 | Compound Conc. 8 | Positive Control |
Experimental Protocols
Protocol 1: Determining Optimal Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Compound Treatment: Add the various concentrations of the compound (and vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for a fixed period (e.g., 24, 48, or 72 hours).[8]
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).
-
Data Analysis: Plot the assay response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Seed cells in multiple 96-well plates at the same optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare the test compound at one or two concentrations determined from the dose-response experiment (e.g., EC50 and a maximal effective concentration).
-
Compound Treatment: Treat the cells with the selected compound concentrations and a vehicle control.
-
Incubation and Readout: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), perform the assay readout on a separate plate for each time point.
-
Data Analysis: Plot the assay response against time for each concentration to determine the time at which the optimal response is achieved.
Visualizations
Caption: Workflow for optimizing compound concentration and incubation time.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target in drug discovery.[13][14]
References
- 1. biocompare.com [biocompare.com]
- 2. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. marinbio.com [marinbio.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Signaling Pathway Product Solutions [discoverx.com]
how to reduce non-specific binding of 3-Benzoylbenzenesulfonyl fluoride
Disclaimer: Due to the limited availability of specific data on 3-Benzoylbenzenesulfonyl fluoride (BBSF), this guide focuses on the broader class of aryl sulfonyl fluorides. The principles, protocols, and troubleshooting advice provided are based on established knowledge of this class of covalent probes and are intended to be broadly applicable.
Introduction
Aryl sulfonyl fluorides are a class of chemical probes used by researchers to covalently label and study the function of various proteins.[1][2][3] These probes are particularly valuable because they can react with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine, expanding the scope of proteins that can be targeted beyond the more commonly targeted cysteine residues.[1][2][3][4] However, like many covalent inhibitors, aryl sulfonyl fluorides can exhibit non-specific binding, leading to off-target effects that can complicate data interpretation. This guide provides researchers with troubleshooting strategies and frequently asked questions to help minimize non-specific binding and ensure the successful application of aryl sulfonyl fluoride probes in their experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
Non-specific binding of aryl sulfonyl fluoride probes can arise from several factors, including overly reactive probes, inappropriate buffer conditions, or high probe concentrations. The following table outlines common issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High background signal in gels or mass spectrometry data | Probe is too reactive, leading to widespread, non-specific labeling of proteins. | 1. Reduce Probe Concentration: Titrate the probe to the lowest effective concentration. 2. Decrease Incubation Time: Shorter incubation times can limit the extent of non-specific reactions. 3. Modify the Probe Structure: If possible, use or synthesize a probe with a less electrophilic sulfonyl fluoride warhead. Electron-donating groups on the aryl ring can decrease reactivity. |
| Labeling of known highly abundant, non-target proteins (e.g., albumin) | Hydrophobic or electrostatic interactions between the probe and non-target proteins. | 1. Optimize Buffer Conditions: Adjust pH to alter the charge state of the probe and proteins. 2. Increase Salt Concentration: Adding NaCl (e.g., 150-300 mM) can disrupt non-specific electrostatic interactions. 3. Include Additives: Use blocking agents like Bovine Serum Albumin (BSA) at 0.1-1% to saturate non-specific binding sites. Non-ionic detergents like Tween-20 or Triton X-100 (0.01-0.1%) can reduce hydrophobic interactions. |
| Inconsistent results between experiments | Variability in experimental conditions. | 1. Standardize Protocols: Ensure consistent buffer composition, pH, temperature, and incubation times. 2. Use Fresh Probe Solutions: Prepare fresh stock solutions of the aryl sulfonyl fluoride probe to avoid degradation. 3. Include Proper Controls: Always include a negative control (e.g., vehicle only) and a positive control (a known target, if available). |
| Loss of target engagement at lower probe concentrations | The probe concentration is below the threshold for effective labeling of the intended target. | 1. Determine the Optimal Concentration Range: Perform a dose-response experiment to find the concentration that maximizes target labeling while minimizing non-specific binding. 2. Pre-incubate with a Reversible Inhibitor: To confirm on-target binding, pre-incubate with a known reversible inhibitor for the target protein before adding the aryl sulfonyl fluoride probe. A decrease in labeling of the target protein confirms specific binding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues targeted by aryl sulfonyl fluorides?
A1: Aryl sulfonyl fluorides are known to react with several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[2][3] The specific residue targeted depends on the protein's active site microenvironment, which can enhance the nucleophilicity of a particular residue.[1]
Q2: How can I confirm that my aryl sulfonyl fluoride probe is covalently binding to my protein of interest?
A2: Several methods can be used to confirm covalent modification:
-
Mass Spectrometry: Intact protein mass spectrometry will show a mass shift corresponding to the addition of the probe. Peptide mapping by LC-MS/MS can identify the specific amino acid residue that has been modified.
-
Site-Directed Mutagenesis: Mutating the suspected target residue (e.g., tyrosine to phenylalanine) should abolish or significantly reduce labeling by the probe.
-
Washout Experiments: After labeling, extensively wash the protein sample. If the probe is covalently bound, the modification will persist. In contrast, non-covalently bound inhibitors will dissociate.
Q3: What concentration of an aryl sulfonyl fluoride probe should I start with?
A3: A good starting point for in vitro experiments is typically in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly dependent on the specific probe and target protein and should be determined empirically through a dose-response experiment.
Q4: Can I use aryl sulfonyl fluoride probes in live cells?
A4: Yes, cell-permeable aryl sulfonyl fluoride probes can be used in live cells. However, it is crucial to assess cell viability and potential off-target effects. Chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) are powerful for identifying the on- and off-targets of covalent probes in a cellular context.[5][6]
Q5: How does the stability of the aryl sulfonyl fluoride probe in aqueous buffers affect my experiment?
A5: Aryl sulfonyl fluorides generally have good aqueous stability, which is one of their advantages as chemical probes.[3] However, highly reactive analogs can be prone to hydrolysis.[7] It is recommended to prepare fresh stock solutions and minimize the time the probe spends in aqueous buffer before addition to the experimental system. The stability can be assessed by incubating the probe in buffer and analyzing its integrity over time using techniques like HPLC or NMR.
Key Experimental Protocols
Protocol 1: General Procedure for In Vitro Labeling of a Target Protein
-
Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Probe Preparation: Prepare a stock solution of the aryl sulfonyl fluoride probe in an organic solvent like DMSO.
-
Labeling Reaction: Add the probe to the protein solution to the desired final concentration. The final concentration of DMSO should typically be kept below 1% to avoid effects on protein structure and function.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) or by denaturation with SDS-PAGE loading buffer.
-
Analysis: Analyze the labeling reaction by SDS-PAGE followed by in-gel fluorescence scanning (if the probe is fluorescently tagged) or by mass spectrometry.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol provides a general workflow for identifying the targets of an aryl sulfonyl fluoride probe in a complex proteome.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer.
-
Probe Labeling: Incubate the proteome with the aryl sulfonyl fluoride probe (containing a bioorthogonal handle like an alkyne or azide).
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide if the probe has an alkyne) to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Digestion: Digest the enriched proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the probe.
Signaling Pathways and Logical Relationships
The interaction of an aryl sulfonyl fluoride probe with its target is a two-step process. First, the probe non-covalently binds to the protein's active or binding site. This is followed by the covalent reaction between the sulfonyl fluoride and a nucleophilic amino acid residue. The efficiency of this process is determined by both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).
Caption: Two-step mechanism of covalent inhibition.
References
- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of 3-Benzoylbenzenesulfonyl Fluoride for Target Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Benzoylbenzenesulfonyl fluoride and related sulfonyl fluoride-based inhibitors. The focus is on strategies to enhance selectivity for target enzymes, a critical aspect of drug discovery and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound as an enzyme inhibitor?
A1: this compound belongs to the class of sulfonyl fluoride inhibitors, which typically act as irreversible covalent inhibitors. The primary mechanism involves the nucleophilic attack of a reactive serine residue in the enzyme's active site on the sulfur atom of the sulfonyl fluoride group. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate, leading to the inactivation of the enzyme. Due to this mechanism, these compounds are potent inhibitors of serine proteases.
Q2: How can I determine if my target enzyme is a serine protease and therefore a potential target for this compound?
A2: You can infer if your enzyme is a serine protease through several methods:
-
Sequence Analysis: Check for the presence of a conserved catalytic triad (typically Asp-His-Ser) in the protein sequence.
-
Literature Review: Search for existing classifications or studies on your enzyme of interest.
-
Activity-Based Probing: Use general serine protease activity-based probes to see if they label your enzyme.
-
Inhibition by Known Serine Protease Inhibitors: Test for inhibition by well-characterized serine protease inhibitors like PMSF or AEBSF.[1][2]
Q3: What are the common off-target enzymes for sulfonyl fluoride-based inhibitors?
A3: Due to their reactivity with serine, sulfonyl fluorides can potentially inhibit any accessible and nucleophilic serine residue. Common off-target enzyme classes include other serine proteases with similar active site geometries, and to a lesser extent, other hydrolases. It is crucial to perform broad-panel screening to identify potential off-target interactions.
Q4: How can I improve the selectivity of this compound for my target enzyme?
A4: Improving selectivity is a key challenge in drug development. Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications to the benzoyl and phenyl rings.[3][4][5] These modifications can exploit unique features of the target enzyme's binding pocket that are not present in off-target enzymes.
-
Structure-Based Drug Design: If the 3D structure of your target enzyme is known, you can computationally design modifications to the inhibitor to enhance interactions with specific residues in the active site, thereby increasing selectivity.
-
Exploiting Unique Pockets: Analyze the surface of your target enzyme for unique pockets or sub-pockets near the active site that can be targeted by adding chemical moieties to the inhibitor scaffold.
Troubleshooting Guides
Problem 1: Low or No Inhibition of the Target Enzyme
| Possible Cause | Troubleshooting Step |
| Enzyme is not a serine protease. | Confirm the enzyme class using bioinformatics tools or by testing with broad-spectrum serine protease inhibitors. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound. Sulfonyl fluorides can be susceptible to hydrolysis. |
| Incorrect assay conditions. | Optimize pH, temperature, and buffer components for your enzyme assay. Ensure the final concentration of any solvent (like DMSO) is low and consistent across experiments.[6] |
| Low inhibitor concentration. | Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value. |
Problem 2: Poor Selectivity - Inhibition of Off-Target Enzymes
| Possible Cause | Troubleshooting Step |
| Similar active sites between target and off-target enzymes. | This is a common challenge. Focus on SAR studies to identify modifications that can exploit subtle differences in the active site topographies.[3][7] |
| High inhibitor concentration leading to non-specific binding. | Use the lowest effective concentration of the inhibitor based on its IC50 for the primary target. |
| Reactive inhibitor leading to non-specific covalent modification. | Consider synthesizing analogs with altered electronics of the sulfonyl fluoride group to modulate reactivity. |
Data Presentation: Quantifying Selectivity
Selectivity is often expressed as a ratio of the inhibition constants (e.g., IC50 or Ki) for off-target enzymes versus the target enzyme. A higher selectivity index indicates greater selectivity.
Table 1: Hypothetical IC50 Data for this compound and Analogs Against Target and Off-Target Serine Proteases
| Compound | Target Enzyme (IC50, nM) | Off-Target 1 (IC50, nM) | Off-Target 2 (IC50, nM) | Selectivity Index (vs OT1) | Selectivity Index (vs OT2) |
| This compound | 50 | 250 | 1000 | 5 | 20 |
| Analog A (4'-methoxybenzoyl) | 40 | 1200 | 5000 | 30 | 125 |
| Analog B (3'-chlorobenzoyl) | 75 | 300 | 800 | 4 | 10.7 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor.
-
Prepare Reagents:
-
Target enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer (optimized for the target enzyme).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stop solution (if required for the assay).
-
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
In a microplate, add the enzyme solution to each well containing the diluted inhibitor.
-
Incubate for a defined period (e.g., 30 minutes) at a constant temperature to allow for covalent modification.
-
-
Initiate the Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Inhibition
This protocol is for screening the inhibitor against a panel of related enzymes to assess its selectivity.
-
Select Off-Target Enzymes:
-
Choose enzymes that are structurally or functionally related to the primary target (e.g., other serine proteases).
-
-
Perform Inhibition Assays:
-
For each off-target enzyme, determine the IC50 of this compound using the same protocol as for the primary target, ensuring optimal assay conditions for each enzyme.
-
-
Calculate Selectivity Index:
-
For each off-target enzyme, calculate the selectivity index by dividing its IC50 value by the IC50 value of the primary target enzyme.
-
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of a signaling pathway by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing and improving inhibitor selectivity.
Logical Relationship for Improving Selectivity
Caption: Strategies for enhancing the selectivity of this compound.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. thomassci.com [thomassci.com]
- 3. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis and purification of 3-Benzoylbenzenesulfonyl fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 3-Benzoylbenzenesulfonyl fluoride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete conversion of the starting material (e.g., 3-Benzoylbenzenesulfonyl chloride). | - Ensure the fluorinating agent (e.g., KF) is anhydrous and used in sufficient excess.- Extend the reaction time or increase the reaction temperature, monitoring for decomposition.- If using a phase-transfer catalyst (e.g., 18-crown-6), ensure it is active and used at the correct loading. |
| Deactivation of the fluorinating agent. | - Use freshly opened or properly stored anhydrous potassium fluoride.- Consider using spray-dried potassium fluoride for higher reactivity. | |
| Low reactivity of the starting sulfonyl chloride. | - Confirm the identity and purity of the 3-Benzoylbenzenesulfonyl chloride starting material. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - As with low yield, increase reaction time, temperature, or the excess of the fluorinating agent. |
| Inefficient purification. | - Optimize the recrystallization solvent system. Consider a mixture of polar and non-polar solvents.- For column chromatography, use a solvent system with appropriate polarity to achieve good separation. A gradient elution might be necessary. | |
| Presence of 3-Benzoylbenzenesulfonic Acid as an Impurity | Hydrolysis of the sulfonyl fluoride product or sulfonyl chloride starting material. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- During workup, minimize contact with water and perform extractions quickly. Wash with brine to remove bulk water before drying the organic layer. |
| Hydrolysis during purification. | - Avoid protic solvents for chromatography if possible, or use them sparingly and remove them quickly.- If recrystallizing from a solvent mixture containing water, cool the solution promptly to minimize hydrolysis. | |
| Oily Product That Fails to Solidify | Presence of impurities. | - Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.- Try trituration with a non-polar solvent like hexanes to induce crystallization and remove soluble impurities. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. | |
| Discolored Product (Yellow or Brown) | Decomposition of starting materials or product. | - Run the reaction at a lower temperature for a longer duration.- Ensure the reaction is protected from light if any components are light-sensitive. |
| Impurities from commercial starting materials. | - Purify the starting 3-Benzoylbenzenesulfonyl chloride if it appears discolored. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the nucleophilic substitution of 3-Benzoylbenzenesulfonyl chloride with a fluoride salt, typically potassium fluoride (KF). This reaction is often facilitated by a phase-transfer catalyst, such as 18-crown-6, in an aprotic solvent like acetonitrile.
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate, you can try several approaches:
-
Increase the temperature: Gently heating the reaction mixture can significantly speed up the conversion. Monitor for any signs of product decomposition.
-
Use a phase-transfer catalyst: If you are not already using one, adding a catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) can enhance the solubility and reactivity of the fluoride salt.
-
Ensure anhydrous conditions: Water can hydrolyze the starting material and the product, as well as deactivate the fluoride source.
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Use a more reactive fluoride source: Spray-dried potassium fluoride is more reactive than standard KF. Alternatively, potassium bifluoride (KHF₂) can be used.[1]
Q3: I see a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
A3: The water-soluble byproduct is likely 3-Benzoylbenzenesulfonic acid or its salt, formed from the hydrolysis of either the starting sulfonyl chloride or the sulfonyl fluoride product. To minimize its formation, it is crucial to maintain strictly anhydrous conditions throughout the synthesis and workup. Use dry solvents, dry glassware, and conduct the reaction under an inert atmosphere.
Q4: What is the best way to purify the final product?
A4: Purification of this compound can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) to induce precipitation.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a reliable method for removing both polar and non-polar impurities.
Q5: How can I confirm the identity and purity of my product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools. The ¹⁹F NMR spectrum should show a singlet for the sulfonyl fluoride group.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Look for characteristic peaks for the sulfonyl fluoride (S=O and S-F stretching) and carbonyl (C=O stretching) groups.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Representative Protocol for the Synthesis of this compound from 3-Benzoylbenzenesulfonyl Chloride
Disclaimer: This is a representative protocol based on general procedures for the synthesis of aryl sulfonyl fluorides. Researchers should conduct their own risk assessment and optimization.
Materials:
-
3-Benzoylbenzenesulfonyl chloride
-
Anhydrous potassium fluoride (spray-dried is recommended)
-
18-crown-6
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-Benzoylbenzenesulfonyl chloride (1.0 eq).
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Add anhydrous acetonitrile to dissolve the starting material.
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Add anhydrous potassium fluoride (2.0-3.0 eq) and 18-crown-6 (0.05-0.1 eq).
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Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess KF and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during synthesis and workup.
References
stability issues of 3-Benzoylbenzenesulfonyl fluoride in aqueous solutions
Welcome to the technical support center for 3-Benzoylbenzenesulfonyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: Aryl sulfonyl fluorides, including this compound, are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[1] However, the S-F bond is still susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures. The stability is influenced by both electronic and steric factors of the substituents on the aromatic ring. Due to the electrophilic nature of the sulfonyl fluoride moiety, it can react with nucleophiles present in the solution.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation product from the hydrolysis of this compound is 3-benzoylbenzenesulfonic acid and fluoride ion.
Q3: Can the buffer I use in my experiment affect the stability of this compound?
A3: Yes, the choice of buffer is critical. Nucleophilic buffer components, such as Tris (tris(hydroxymethyl)aminomethane), can react with the sulfonyl fluoride group, leading to the formation of a sulfonyl-buffer adduct and reducing the effective concentration of your compound. It is advisable to use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or MES.
Q4: How can I monitor the stability of my this compound stock solution?
A4: We recommend regularly checking the purity of your stock solution, especially if it is stored for an extended period. A stability-indicating HPLC method is the most reliable way to assess for degradation. You should look for the appearance of new peaks, which may correspond to hydrolysis products, and a decrease in the peak area of the parent compound.
Q5: At what pH should I conduct my experiments to maximize the stability of this compound?
A5: While specific data for this compound is not available, sulfonyl fluorides are generally most stable at slightly acidic to neutral pH (pH 4-7). Both highly acidic and alkaline conditions can accelerate hydrolysis. It is recommended to perform a preliminary stability test at the intended experimental pH.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the compound in aqueous media. | Prepare fresh solutions of this compound in a suitable, dry, water-miscible organic solvent (e.g., DMSO) immediately before diluting into your aqueous assay buffer. Minimize the time the compound spends in aqueous solution before addition to the cells. |
| Reaction with nucleophilic components in the cell culture medium. | If your medium contains high concentrations of nucleophilic species (e.g., amino acids, glutathione), consider washing the cells with a non-nucleophilic buffer (like PBS) before adding the compound in a simplified buffer system for the duration of the treatment. |
| Reaction with the buffer system. | Switch to a non-nucleophilic buffer such as PBS, HEPES, or MES. Avoid buffers containing primary or secondary amines. |
Issue 2: Variability in experimental results over time.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solutions. | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at -20°C or -80°C. Periodically check the purity of a stock aliquot by HPLC. |
| Inconsistent preparation of working solutions. | Standardize the procedure for preparing working solutions, ensuring the same solvent and dilution factor are used each time. Prepare working solutions fresh for each experiment. |
Quantitative Data Summary
| Parameter | General Observation for Aryl Sulfonyl Fluorides | Citation |
| Relative Stability | More stable to hydrolysis than corresponding sulfonyl chlorides. | [1] |
| Reactivity with Nucleophiles | Can react with various nucleophilic amino acid residues including serine, threonine, lysine, tyrosine, cysteine, and histidine. | [1][2] |
| Optimal pH Range | Generally more stable in slightly acidic to neutral pH. | |
| Effect of Temperature | Increased temperature generally accelerates the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given aqueous buffer.
1. Materials:
- This compound
- High-purity water
- Acetonitrile (HPLC grade)
- Formic acid or Trifluoroacetic acid (HPLC grade)
- The aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a UV detector and a C18 column
2. Method:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.
- Time-Point Analysis:
- Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC system.
- Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
- Inject aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
- HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 20 minutes) to ensure separation of the parent compound and any degradation products.
- Flow Rate: 1 mL/min
- Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm).
- Data Analysis:
- Monitor the decrease in the peak area of the this compound peak over time.
- Observe the appearance and increase of any new peaks corresponding to degradation products.
- Calculate the percentage of the compound remaining at each time point relative to T=0.
Protocol 2: Quantification of Fluoride Release using a Fluoride-Sensitive Probe
This protocol can be used to indirectly measure the hydrolysis of this compound by quantifying the release of fluoride ions.
1. Materials:
- This compound
- A fluoride-sensitive fluorescent probe (e.g., DPF - 4-(tert-butyldiphenylsilyloxy)-coumarin)
- The aqueous buffer of interest (pH 7.4)
- Sodium Fluoride (NaF) for standard curve
- A fluorescence plate reader
2. Method:
- Prepare a Standard Curve: Prepare a series of NaF solutions of known concentrations in the assay buffer to generate a standard curve of fluorescence intensity versus fluoride concentration.
- Reaction Setup: In a 96-well plate, add the fluoride-sensitive probe to the aqueous buffer.
- Initiate Reaction: Add this compound to the wells to initiate the hydrolysis reaction.
- Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe at various time points.
- Data Analysis:
- Use the standard curve to convert the fluorescence intensity readings to fluoride concentrations.
- Plot the concentration of released fluoride over time to determine the rate of hydrolysis.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Covalent inhibition mechanism of sulfonyl fluorides.
Caption: Potential impact of fluoride ions on signaling pathways.
References
Technical Support Center: Refining Mass Spectrometry Methods for Detecting 3-Benzoylbenzenesulfonyl Fluoride Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzoylbenzenesulfonyl fluoride (BBSF) as a covalent probe for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on proteins for this compound?
A1: this compound is an electrophilic probe that primarily targets nucleophilic amino acid residues. The reactivity of sulfonyl fluorides is known to extend to several residues, with a preference for tyrosine, but they can also react with lysine, serine, threonine, and histidine. The specific residue modified will depend on the local protein microenvironment, including the accessibility and nucleophilicity of the residue within the protein's three-dimensional structure.
Q2: How can I confirm that my protein of interest has been covalently modified by this compound?
A2: Covalent modification can be confirmed by detecting a specific mass shift in the protein or its constituent peptides using mass spectrometry. For intact protein analysis, the molecular weight of the modified protein will increase by the mass of the 3-benzoylbenzenesulfonyl group. For peptide-level analysis (bottom-up proteomics), specific peptides will show a corresponding mass increase, and MS/MS fragmentation can pinpoint the exact amino acid residue that has been modified.
Q3: What is the expected mass shift upon covalent modification with this compound?
A3: Upon reaction with a nucleophilic amino acid residue, the this compound molecule releases hydrogen fluoride (HF). Therefore, the expected mass shift is the mass of the 3-benzoylbenzenesulfonyl group. This can be calculated from its chemical formula. This quantitative data is summarized in the table below.
Q4: Can the this compound adduct be unstable?
A4: Yes, sulfonyl fluoride adducts, particularly those formed with serine, can be prone to hydrolysis during sample processing, which can complicate detection. It is crucial to optimize sample handling conditions to minimize the potential for adduct loss. Isotopic labeling strategies have been developed to provide a stable signature for modified peptides, even if the original adduct is labile.
Q5: What are some common off-target reactions to be aware of?
A5: Besides the intended protein target, this compound can react with other nucleophiles present in the sample, including other proteins with accessible reactive residues. Additionally, the sulfonyl fluoride group can undergo hydrolysis in aqueous buffers. It is important to perform control experiments, such as using a mutant protein where the target residue is changed, to confirm specific labeling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal for the modified peptide | 1. Inefficient Labeling: Reaction conditions (concentration, incubation time, pH, temperature) may not be optimal. 2. Adduct Instability/Hydrolysis: The adduct may be lost during sample preparation or LC-MS analysis. 3. Poor Ionization of the Modified Peptide: The addition of the bulky, hydrophobic benzoylbenzenesulfonyl group can alter the ionization efficiency of the peptide. 4. Low Abundance of the Target Protein/Peptide: The protein of interest may be in low abundance in the sample. | 1. Optimize Labeling: Systematically vary the concentration of the probe, incubation time, and buffer conditions. 2. Minimize Hydrolysis: Keep samples cold and process them quickly. Consider using sample preparation methods that are less harsh. 3. Adjust LC-MS Parameters: Optimize the mobile phase composition and electrospray ionization source parameters. Consider using different ionization modes (e.g., negative ion mode). 4. Enrich Target Protein: Use affinity purification or other enrichment techniques to increase the concentration of the protein of interest before labeling and analysis. |
| High background or many off-target modifications | 1. Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific labeling. 2. Probe Reactivity: The probe may have inherent reactivity towards multiple proteins. 3. Contamination: The sample may be contaminated with other nucleophilic species. | 1. Titrate Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration of the probe. 2. Include Controls: Use appropriate controls, such as a mutant protein or competition experiments with a known binder, to distinguish specific from non-specific labeling. 3. Improve Sample Purity: Ensure the protein sample is of high purity before labeling. |
| Difficulty in identifying the modification site by MS/MS | 1. Complex Fragmentation Pattern: The modified peptide may fragment in a way that is difficult to interpret, or the modification itself may fragment. 2. Low Fragmentation Efficiency: The modified peptide may not fragment well, leading to a low-quality MS/MS spectrum. 3. Incorrect Precursor Ion Selection: The mass spectrometer may not be accurately selecting the modified peptide for fragmentation. | 1. Optimize Fragmentation Energy: Vary the collision energy (e.g., HCD, CID) to find the optimal setting for fragmenting the modified peptide. 2. Use Different Fragmentation Methods: If available, try alternative fragmentation techniques such as Electron Transfer Dissociation (ETD), which may provide complementary information. 3. Manual Data Analysis: Manually inspect the MS/MS spectra for characteristic neutral losses or reporter ions from the 3-benzoylbenzenesulfonyl group. 4. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to ensure accurate precursor and fragment ion mass measurements. |
| Inconsistent quantification results | 1. Variability in Sample Preparation: Inconsistent sample handling can lead to variations in labeling efficiency and adduct stability. 2. Matrix Effects in Mass Spectrometry: Other components in the sample can suppress or enhance the ionization of the target peptide, leading to inaccurate quantification. 3. Differences in Ionization Efficiency: The modified and unmodified peptides may have different ionization efficiencies, complicating relative quantification. | 1. Standardize Protocols: Use a consistent and well-documented sample preparation workflow. Consider using automated sample preparation systems. 2. Use Internal Standards: Spike in a known amount of a stable isotope-labeled version of the target peptide to normalize for sample preparation and matrix effects. 3. Establish a Calibration Curve: For absolute quantification, generate a calibration curve using a synthetic version of the modified peptide. |
Experimental Protocols
Protocol 1: In-Gel Protein Labeling with this compound and Sample Preparation for Mass Spectrometry
This protocol outlines a general procedure for labeling a protein with this compound after separation by SDS-PAGE, followed by in-gel digestion and peptide extraction for LC-MS/MS analysis.
Materials:
-
Protein sample
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue or other MS-compatible stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
This compound (BBSF) stock solution (e.g., 10 mM in DMSO)
-
Labeling buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
ZipTips or equivalent for peptide cleanup
Procedure:
-
SDS-PAGE: Separate the protein sample by SDS-PAGE.
-
Staining and Destaining: Stain the gel with a mass spectrometry-compatible stain and destain until the background is clear.
-
Excise Protein Band: Carefully excise the protein band of interest from the gel.
-
Wash Gel Pieces: Wash the gel pieces with water and then with 100% acetonitrile to dehydrate. Dry the gel pieces in a vacuum centrifuge.
-
Labeling: Rehydrate the gel pieces in labeling buffer containing the desired concentration of BBSF (e.g., 100 µM). Incubate at room temperature for 1-2 hours.
-
Quenching: Remove the labeling solution and add quenching solution to stop the reaction. Incubate for 15 minutes.
-
Washing: Wash the gel pieces extensively with labeling buffer and then with water to remove excess probe and quenching reagent.
-
Reduction and Alkylation: Reduce disulfide bonds by incubating the gel pieces in reduction solution at 56°C for 1 hour. After cooling, alkylate cysteine residues by incubating in alkylation solution in the dark at room temperature for 45 minutes.
-
In-Gel Digestion: Wash the gel pieces and then digest the protein by adding trypsin solution and incubating overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with peptide extraction solution. Pool the extracts.
-
Sample Cleanup: Desalt and concentrate the extracted peptides using a ZipTip or similar reversed-phase chromatography method according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by LC-MS/MS.
Protocol 2: Intact Protein Analysis of this compound Adducts
This protocol describes the analysis of intact proteins to confirm covalent modification.
Materials:
-
Purified protein of interest
-
This compound (BBSF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system suitable for intact protein analysis
Procedure:
-
Labeling Reaction: Incubate the purified protein with the desired concentration of BBSF in the reaction buffer for a specified time and temperature. Include a control reaction with no BBSF.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Desalting: Remove excess probe and buffer salts using a desalting column suitable for proteins.
-
LC-MS Analysis: Analyze the desalted protein samples using an LC-MS method optimized for intact proteins. This typically involves a reversed-phase column with a shallow gradient of acetonitrile in water with 0.1% formic acid.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and labeled samples. A mass increase corresponding to the mass of the 3-benzoylbenzenesulfonyl group confirms covalent modification.
Data Presentation
Table 1: Mass Shift Calculation for this compound Adducts
| Compound/Group | Chemical Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C₁₃H₉FO₃S | 264.0256 | Mass of the reactive probe. |
| 3-Benzoylbenzenesulfonyl adduct | C₁₃H₈O₃S | 244.0194 | Mass added to the protein after reaction and loss of HF. |
| Hydrogen Fluoride (HF) | HF | 20.0062 | Leaving group during the reaction. |
Visualizations
Caption: Experimental workflow for identifying this compound modification sites.
Caption: Troubleshooting logic for low or absent adduct signals.
overcoming solubility problems with 3-Benzoylbenzenesulfonyl fluoride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzoylbenzenesulfonyl Fluoride. Due to its challenging solubility, this guide offers strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound belonging to the sulfonyl fluoride family. Aryl sulfonyl fluorides are recognized for their utility in chemical biology and drug discovery as covalent inhibitors that can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine on proteins. This reactivity allows them to be used as chemical probes to study protein function or as warheads in the design of targeted covalent inhibitor drugs.
Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do?
This is a common issue as this compound is expected to have low aqueous solubility. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q3: What are the recommended organic solvents for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds for biological assays.[1] Other potential solvents include dimethylformamide (DMF) or ethanol. It is highly recommended to perform a small-scale solubility test to determine the optimal solvent and maximum concentration for your specific lot of this compound.
Q4: What is the maximum recommended concentration for a DMSO stock solution?
Q5: How can I avoid precipitation of the compound when I dilute the stock solution into my aqueous buffer?
Precipitation upon dilution is a common problem. Here are a few troubleshooting tips:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the solvent concentration: If your assay can tolerate it, a slightly higher percentage of the organic solvent in the final solution may help maintain solubility. However, always run a solvent tolerance control experiment.
-
Use a surfactant: In some cases, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help to prevent precipitation. A typical concentration to test is 0.01-0.1%.
-
Vortex during dilution: Adding the stock solution to the aqueous buffer while vortexing can aid in rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q6: Is this compound stable in aqueous solutions?
Sulfonyl fluorides can be susceptible to hydrolysis, especially at high or low pH. It is recommended to prepare fresh dilutions of the compound in your aqueous buffer for each experiment and to use them promptly. The stability of aryl sulfonyl fluorides can be influenced by substituents on the aromatic ring.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in organic solvent to create a stock solution. | The compound has low solubility even in organic solvents. | - Try a different organic solvent (e.g., switch from DMSO to DMF).- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Be cautious, as heat can degrade the compound.- Use sonication to help break up solid particles and enhance dissolution.- If the desired concentration is still not achievable, you may need to work with a lower concentration stock solution. |
| A precipitate forms immediately upon diluting the stock solution into the aqueous assay buffer. | The compound has very low aqueous solubility and is "crashing out" of solution. | - Decrease the final concentration of the compound in the assay.- Increase the percentage of the organic co-solvent in the final assay buffer, ensuring it does not exceed the tolerance of your biological system.- Add the stock solution to the buffer in a dropwise manner while vigorously vortexing.- Consider adding a surfactant (e.g., 0.01% Tween-20) to your assay buffer. |
| Inconsistent results between experiments. | - Precipitation of the compound during the experiment.- Degradation of the compound in the aqueous buffer. | - Visually inspect your assay plate or tubes for any signs of precipitation before and after the experiment.- Prepare fresh dilutions of the compound from the stock solution for each experiment.- Minimize the time the compound is in the aqueous buffer before the assay is read. |
| No activity observed in a biological assay where activity is expected. | - The compound has precipitated and is not available to interact with the target.- The compound has degraded. | - Confirm the solubility of the compound at the final assay concentration under your specific experimental conditions.- Prepare and use the compound dilutions immediately. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table provides a general guideline for the solubility of poorly soluble aryl sulfonyl fluorides in common laboratory solvents. It is imperative to perform your own solubility tests for your specific batch of the compound.
| Solvent | General Solubility of Poorly Soluble Aryl Sulfonyl Fluorides | Recommended Starting Concentration for Stock Solution |
| Water | Very Low to Insoluble | Not Recommended |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 - 50 mM |
| Dimethylformamide (DMF) | Soluble | 10 - 50 mM |
| Ethanol | Sparingly Soluble to Soluble | 1 - 10 mM |
| Methanol | Sparingly Soluble | 1 - 10 mM |
| Acetonitrile | Sparingly Soluble | 1 - 10 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound into the tared tube. For example, for 1 mL of a 10 mM solution, you would need to calculate the required mass based on the compound's molecular weight.
-
Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO for a 10 mM solution if you weighed out 10 micromoles of the compound.
-
Cap the tube tightly.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, you may gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., PBS or Tris buffer)
-
Microcentrifuge tubes or appropriate assay plate
-
Vortex mixer
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to prepare your desired volume of 10 µM working solution. For example, to make 1 mL of a 10 µM solution, you will need 1 µL of the 10 mM stock solution.
-
Dispense the required volume of the aqueous assay buffer into a clean tube. For this example, you would use 999 µL of buffer.
-
While vortexing the tube containing the buffer, add the calculated volume of the 10 mM stock solution (1 µL in this case).
-
Continue to vortex for another 30 seconds to ensure the compound is well-dispersed.
-
Use this freshly prepared working solution in your assay immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
minimizing hydrolysis of 3-Benzoylbenzenesulfonyl fluoride during experiments
Welcome to the technical support center for 3-Benzoylbenzenesulfonyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Minimizing Hydrolysis
Hydrolysis of this compound to its corresponding sulfonic acid can be a significant concern during experimental procedures. The following guide provides solutions to common issues encountered.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results. | Hydrolysis of the sulfonyl fluoride group. | 1. Control pH: Maintain neutral or slightly acidic conditions (pH 4-6). Avoid basic conditions (pH > 8) which significantly accelerate hydrolysis. Use buffered solutions where appropriate.2. Solvent Selection: Use anhydrous aprotic solvents (e.g., Acetonitrile, Dichloromethane, THF) whenever possible. If aqueous solutions are necessary, minimize the water content and the reaction/storage time.3. Temperature Control: Conduct experiments at the lowest practical temperature. Store the compound and its solutions at low temperatures (-20°C or below) in tightly sealed, desiccated containers. |
| Precipitate formation in the reaction mixture. | The hydrolyzed product (3-benzoylbenzenesulfonic acid) may have lower solubility in the reaction solvent. | 1. Solvent System Modification: If possible, adjust the solvent system to improve the solubility of the potential hydrolysis product. 2. Analysis of Precipitate: Isolate and analyze the precipitate to confirm its identity. If it is the sulfonic acid, this confirms hydrolysis is occurring. |
| Difficulty in purifying the final product. | Contamination with the hydrolyzed sulfonic acid. | 1. Chromatography: Utilize column chromatography with a suitable solvent system to separate the sulfonyl fluoride from the more polar sulfonic acid. 2. Extraction: Perform an aqueous extraction with a slightly basic solution to remove the acidic hydrolysis product. Be cautious as this may induce further hydrolysis of the desired product. |
| Inconsistent analytical results (e.g., HPLC, NMR). | Degradation of the compound during sample preparation or analysis. | 1. Analytical Method Optimization: Use a mobile phase for HPLC that is neutral or slightly acidic. Ensure the run time is as short as possible. For NMR, use anhydrous deuterated solvents and acquire spectra promptly after sample preparation. 2. Use of Internal Standard: Incorporate a stable internal standard to accurately quantify the amount of this compound remaining. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: The hydrolysis of this compound, like other sulfonyl fluorides, proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom of the sulfonyl fluoride group. This leads to the displacement of the fluoride ion and the formation of the corresponding sulfonic acid. The reaction is generally base-catalyzed, with the rate increasing significantly at higher pH.
Q2: How does the benzoyl group affect the stability of the sulfonyl fluoride?
A2: The benzoyl group, being an electron-withdrawing group, can influence the electrophilicity of the sulfonyl sulfur. This can potentially make it more susceptible to nucleophilic attack compared to an unsubstituted benzenesulfonyl fluoride. However, sulfonyl fluorides are generally known for their relative stability compared to other sulfonyl halides.[1][2][3]
Q3: What are the optimal storage conditions for this compound to minimize hydrolysis?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is recommended for long-term storage). It is also crucial to protect it from moisture.
Q4: Can I use protic solvents for my reaction with this compound?
A4: While aprotic solvents are preferred, protic solvents can be used if necessary. However, it is important to be aware that protic solvents, especially water and alcohols, can participate in the hydrolysis of the sulfonyl fluoride. If you must use a protic solvent, it is recommended to use it at low temperatures and for the shortest possible duration. The use of anhydrous grades of protic solvents is also advisable.
Q5: How can I monitor the extent of hydrolysis in my sample?
A5: Several analytical techniques can be used to monitor hydrolysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent sulfonyl fluoride from its hydrolysis product, the sulfonic acid. A reversed-phase column with a UV detector is typically suitable.[4][5]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR is a very sensitive technique for monitoring the hydrolysis of sulfonyl fluorides. The disappearance of the signal corresponding to the sulfonyl fluoride and the appearance of a new signal for the fluoride ion can be tracked over time.[6][7][8][9]
-
UV-Vis Spectrophotometry: If there is a significant difference in the UV-Vis spectra of the sulfonyl fluoride and its sulfonic acid product, this technique can be used to monitor the reaction kinetics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the corresponding sulfonyl chloride.
Materials:
-
3-Benzoylbenzenesulfonyl chloride
-
Potassium fluoride (KF) or Potassium bifluoride (KHF₂)
-
Acetonitrile (anhydrous)
-
18-Crown-6 (optional, as a phase-transfer catalyst)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Benzoylbenzenesulfonyl chloride (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add potassium fluoride (2-3 equivalents). If using, add a catalytic amount of 18-crown-6 (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (40-60°C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol outlines a general method for monitoring the hydrolysis of this compound using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure acidic conditions and improve peak shape). For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the starting material and the expected hydrolysis product have significant absorbance (e.g., determined by UV-Vis scan, likely around 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
To initiate the hydrolysis study, dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffers at various pH values) at a specific temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis if necessary (e.g., by adding an excess of an aprotic solvent and cooling).
-
Analyze the samples by HPLC.
-
Quantify the peak areas of this compound and its hydrolysis product. The percentage of hydrolysis can be calculated over time to determine the rate of hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for monitoring hydrolysis by HPLC.
Caption: Troubleshooting decision tree for experimental inconsistency.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization [inis.iaea.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sulfonyl Fluoride Probes: Profiling 3-Benzoylbenzenesulfonyl Fluoride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, sulfonyl fluoride probes have emerged as powerful tools for covalently modifying proteins, enabling target identification, validation, and the development of novel therapeutics.[1] This guide provides a detailed comparison of 3-Benzoylbenzenesulfonyl fluoride and its analogs with other commonly used sulfonyl fluoride probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Sulfonyl Fluoride Probes
Sulfonyl fluorides (R-SO₂F) are a class of reactive electrophiles that have gained prominence as "privileged warheads" in chemical biology.[1] Their utility stems from a unique balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with a variety of nucleophilic amino acid residues within proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[1] This broad reactivity profile, coupled with their resistance to reduction, makes them versatile probes for interrogating the proteome.[1]
Comparison of Reactivity and Stability
The reactivity of a sulfonyl fluoride probe is a critical parameter that dictates its utility for specific applications. A highly reactive probe may exhibit off-target effects, while a probe with low reactivity may not achieve sufficient labeling. The aqueous stability of the probe is also crucial to ensure it remains intact long enough to interact with its intended target in a biological system.
The following table summarizes the aqueous stability (half-life in PBS buffer at pH 7.4) and reactivity (conversion in a nonapeptide labeling assay) of 3-carboxybenzenesulfonyl fluoride in comparison to other common sulfonyl fluoride probes.
| Probe | Structure | Half-life (t½) in PBS (hours) | Nonapeptide Conversion (%) [Tyr labeling] | Reference |
| Phenylmethylsulfonyl fluoride (PMSF) | 1.8 (at pH 7.5) | Not directly comparable | [2] | |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | More stable than PMSF at low pH | Not directly comparable | ||
| Benzenesulfonyl fluoride | 31.8 | 65 | ||
| 3-Carboxybenzenesulfonyl fluoride | 5.0 | 83 | ||
| 4-Carboxybenzenesulfonyl fluoride | 13.4 | 79 | ||
| 3-Aminobenzenesulfonyl fluoride | 22.3 | Not reported | ||
| 4-Aminobenzenesulfonyl fluoride | 42.0 | Not reported |
Data Interpretation:
-
The data suggests that the presence of a carboxyl group at the meta position of the benzenesulfonyl fluoride core, as in our proxy compound 3-carboxybenzenesulfonyl fluoride , leads to a significant increase in reactivity compared to the unsubstituted benzenesulfonyl fluoride (83% vs. 65% conversion).
-
This increased reactivity is accompanied by a decrease in aqueous stability (half-life of 5.0 hours vs. 31.8 hours). This trade-off between reactivity and stability is a key consideration in probe design.
-
Compared to the well-known serine protease inhibitor PMSF, which has a half-life of about 1.8 hours at pH 7.5, 3-carboxybenzenesulfonyl fluoride exhibits a longer half-life, suggesting it may be more suitable for experiments requiring longer incubation times.[2]
-
The position of the substituent also plays a crucial role. The meta-substituted carboxyl analog is more reactive and less stable than its para-substituted counterpart (4-carboxybenzenesulfonyl fluoride).
Based on these findings, it can be inferred that This compound would likely exhibit high reactivity, making it an effective probe for protein labeling, with a moderate half-life that should be sufficient for many cellular and in vitro experiments.
Amino Acid Selectivity
Sulfonyl fluoride probes are known to react with multiple nucleophilic amino acid residues. While traditionally used as serine protease inhibitors, they have been shown to label tyrosine, lysine, threonine, cysteine, and histidine residues in a context-dependent manner.[1] The specific amino acid targeted is often determined by the local protein microenvironment, which can enhance the nucleophilicity of a particular residue or favorably position it for reaction with the probe.[3]
Chemoproteomic studies have revealed that aryl sulfonyl fluorides can be used to selectively label functional tyrosine residues in proteins like glutathione transferases.[4][5] The benzoyl group in this compound, with its potential for π-π stacking and hydrogen bonding interactions, could influence the probe's binding orientation within a protein's active site, potentially leading to a distinct labeling profile compared to other sulfonyl fluoride probes.
Experimental Protocols
The following is a general protocol for protein labeling using an aryl sulfonyl fluoride probe, which can be adapted for this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., glycine).
-
Aryl sulfonyl fluoride probe (e.g., this compound) stock solution in an organic solvent (e.g., DMSO, DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for removal of excess probe.
Protocol:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, dialyze against a suitable reaction buffer.
-
Probe Preparation: Prepare a fresh stock solution of the sulfonyl fluoride probe (e.g., 10-100 mM) in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the sulfonyl fluoride probe stock solution to the protein solution to achieve the desired final probe concentration (typically 10-100 µM). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time will depend on the reactivity of the probe and the protein target.
-
Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., Tris) to scavenge any unreacted probe.
-
Purification: Remove the excess, unreacted probe and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Analysis: The labeled protein can be analyzed by various methods, including mass spectrometry to identify the site of modification, SDS-PAGE with fluorescent visualization (if a fluorophore-tagged probe is used), or functional assays to determine the effect of labeling on protein activity.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were created using the Graphviz DOT language.
Caption: Covalent modification of a protein by a sulfonyl fluoride probe.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 5. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cellular Target Engagement with Sulfonyl Fluoride Probes and Their Alternatives
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the validation of new therapeutic agents and chemical probes. This guide provides a comprehensive comparison of sulfonyl fluoride-based probes with other prevalent covalent and non-covalent methods for validating cellular target engagement. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophilic "warheads" for covalent probes due to their ability to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine.[1] This reactivity profile expands the scope of targetable proteins beyond the more commonly targeted cysteine residues. This guide will delve into the application of SF probes and compare them with established alternatives, providing a framework for robust target engagement validation.
Comparison of Covalent Probes for Cellular Target Engagement
The selection of a chemical probe for target engagement studies depends on several factors, including the nature of the target protein, the specific amino acid residue of interest, and the experimental question being addressed. Below is a comparison of sulfonyl fluoride probes with other common classes of covalent probes.
| Probe Class | Reactive Warhead | Primary Target Residues | Key Features & Considerations |
| Sulfonyl Fluorides (SF) | Sulfonyl fluoride (-SO₂F) | Serine, Threonine, Tyrosine, Lysine | Broad reactivity profile; reactivity is context-dependent and influenced by the local protein microenvironment; "clickable" versions are available for activity-based protein profiling (ABPP).[2][3][4] |
| Fluorophosphonates (FP) | Fluorophosphonate | Serine | Widely used as broad-spectrum probes for serine hydrolases in ABPP; highly reactive.[5][6][7][8] |
| Aryl Fluorosulfates | Fluorosulfate (-OSO₂F) | Tyrosine, Lysine | Generally less reactive than sulfonyl fluorides, which can lead to higher selectivity; have been used to develop fluorogenic probes.[9] |
| Acrylamides | α,β-unsaturated amide | Cysteine | The most common warhead for targeting cysteine residues; widely used in the development of covalent kinase inhibitors.[10] |
| Salicylaldehydes | Aldehyde | Lysine | Forms a reversible covalent imine with lysine residues; can be tuned for long residence times.[5] |
| Diazirines/Benzophenones | Carbene/Diradical (upon photoactivation) | Non-specific C-H and N-H insertion | Photo-crosslinkers that capture both covalent and non-covalent interactions upon UV irradiation; useful for unbiased target identification.[2][9][11] |
Quantitative Comparison of Probe Performance
The potency and selectivity of covalent probes are critical parameters for their utility in target engagement studies. For irreversible inhibitors, the ratio of the inactivation rate constant to the initial binding affinity (k_inact/K_i) is a more informative metric than the half-maximal inhibitory concentration (IC₅₀).
Table 1: Comparative Potency and Selectivity of Covalent Probes from Literature
| Probe/Inhibitor | Target | Probe Class | k_inact/K_i (M⁻¹s⁻¹) | Cellular IC₅₀ | Reference |
| XO44 | Broad-spectrum kinases | Sulfonyl Fluoride | Not reported | Varies by kinase | [12] |
| FP-biotin | Serine Hydrolases | Fluorophosphonate | Not applicable (broad spectrum) | Varies by hydrolase | [7] |
| Ibrutinib | BTK | Acrylamide | ~1.7 x 10⁵ | ~8 nM | [13] |
| Afatinib | EGFR | Acrylamide | ~6.0 x 10⁴ | ~10 nM | [14] |
| Compound 1 (photo-probe) | PGAM1 | Diazirine (Photo-crosslinker) | Not applicable | Not reported | [15] |
Note: Direct head-to-head quantitative comparisons of different probe classes targeting the same residue on the same protein are scarce in the literature. The data presented here are illustrative of the typical potency ranges for these classes of compounds.
Experimental Protocols for Target Engagement Validation
Several robust methodologies are available to validate the engagement of a chemical probe with its cellular target. The choice of method depends on whether the probe is modified and whether the assay is performed in cell lysates or intact cells.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor against an entire family of enzymes in a complex biological sample.[3][16]
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) should be included.
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a clickable sulfonyl fluoride or fluorophosphonate probe) to the inhibitor-treated proteomes and incubate for a specified time (e.g., 30 minutes at room temperature).
-
Click Chemistry (for clickable probes): If using a clickable probe (e.g., with a terminal alkyne), perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning (for fluorescently tagged probes) or by streptavidin blotting (for biotinylated probes). A decrease in band intensity in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry-based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and identify and quantify the peptides by LC-MS/MS. The relative abundance of peptides from a target protein will decrease in the inhibitor-treated samples.
-
Competitive ABPP workflow for inhibitor profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[5][16][17][18]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a desired time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blot, ELISA, or proximity ligation assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.
Cellular Thermal Shift Assay (CETSA) workflow.
Photo-Affinity Labeling (PAL)
PAL is a powerful technique for identifying the targets of non-covalent and covalent inhibitors by using a photo-reactive version of the compound of interest.[2][6][8][11]
Protocol:
-
Probe Synthesis: Synthesize a photo-affinity probe by incorporating a photo-reactive group (e.g., diazirine or benzophenone) and a reporter handle (e.g., a terminal alkyne for click chemistry) into the structure of the parent compound.
-
Cellular Labeling: Treat live cells with the photo-affinity probe. For competition experiments, pre-incubate the cells with an excess of the parent compound.
-
UV Irradiation: Irradiate the cells with UV light of a specific wavelength to activate the photo-reactive group, leading to covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne handle of the cross-linked probe.
-
Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads, digest the proteins, and identify them by LC-MS/MS.
Signaling Pathway Visualization
Covalent probes are frequently used to investigate specific signaling pathways. Below are examples of a kinase-mediated and a serine hydrolase-mediated pathway that are common targets for such probes.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Covalent inhibitors have been developed to target kinases within this pathway, such as EGFR and MEK.
Simplified MAPK signaling pathway.
Fatty Acid Amide Hydrolase (FAAH) and Endocannabinoid Signaling
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide. Covalent inhibitors of FAAH, including those with sulfonyl fluoride and carbamate warheads, are used to study its role in pain and inflammation.
FAAH-mediated degradation of anandamide.
Conclusion
The validation of cellular target engagement is a multifaceted process that requires careful consideration of the available tools and methodologies. Sulfonyl fluoride probes offer a valuable addition to the chemical biologist's toolbox, enabling the targeting of a broader range of amino acid residues. By comparing the performance of SF probes with alternatives such as fluorophosphonates, acrylamides, and photo-crosslinkers, and by employing robust validation methods like competitive ABPP and CETSA, researchers can gain a high degree of confidence in their target engagement data. This guide provides a starting point for designing and executing experiments to rigorously validate the cellular targets of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the photochemical behavior of four different photoactivatable probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 4. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical biology - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chinese Academy of Sciences [english.cas.cn]
- 16. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Covalent Modification of Target Proteins: A Comparative Guide to 3-Benzoylbenzenesulfonyl Fluoride and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
The irreversible covalent modification of proteins is a powerful strategy in chemical biology and drug discovery, enabling the stabilization of protein-ligand interactions, the development of potent enzyme inhibitors, and the creation of valuable research tools for target identification and validation. This guide provides a comprehensive comparison of 3-Benzoylbenzenesulfonyl fluoride (BBSF) as a representative aryl sulfonyl fluoride probe for covalent protein modification against other established alternatives. While specific experimental data for BBSF is not extensively available in public literature, its reactivity can be inferred from the well-documented behavior of the sulfonyl fluoride warhead and substituted benzenesulfonyl fluorides.
Principles of Covalent Protein Modification
Covalent probes are small molecules that contain a reactive electrophilic group, often termed a "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue on a target protein. The specificity of this interaction is typically driven by a combination of the inherent reactivity of the warhead and the affinity of the probe's scaffold for a particular protein binding site.
This compound: A Representative Aryl Sulfonyl Fluoride Probe
This compound (BBSF) is an exemplar of an aryl sulfonyl fluoride, a class of compounds that has gained traction as versatile tools for covalent protein modification. The key reactive moiety is the sulfonyl fluoride (-SO₂F) group.
Mechanism of Action: The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack by electron-rich amino acid side chains. The fluoride ion serves as a good leaving group, facilitating the formation of a stable sulfonylated adduct with the protein. Unlike many traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides have been shown to react with a broader range of nucleophiles, including the hydroxyl groups of serine and tyrosine, and the amine group of lysine.[1] The benzoyl substitution on the benzene ring can influence the probe's reactivity and provide a structural motif for recognition by specific protein binding pockets.
Comparison with Alternative Covalent Modification Probes
The selection of an appropriate covalent probe is critical and depends on the target protein, the desired reactivity, and the experimental goals. Below is a comparison of BBSF (as a representative aryl sulfonyl fluoride) with other commonly used electrophilic warheads.
| Probe/Warhead Class | Target Residues | Reactivity | Advantages | Disadvantages |
| Aryl Sulfonyl Fluorides (e.g., BBSF) | Tyrosine, Lysine, Serine, Threonine, Histidine | Moderate | Broader residue targeting beyond cysteine; good stability in aqueous solutions.[1] | Can exhibit off-target reactivity if not directed by a high-affinity scaffold. |
| Acrylamides | Cysteine | High | High reactivity and specificity for the highly nucleophilic thiol group of cysteine. | Limited to cysteine targeting; potential for off-target reactions with other nucleophiles. |
| Fluorophosphates | Serine, Tyrosine | High | Potent inhibitors of serine hydrolases and other enzymes with active site serines. | Can be highly reactive and may lack specificity without a guiding scaffold. |
| Epoxides/Aziridines | Cysteine, Aspartate, Glutamate | Moderate | Can target a range of nucleophiles; used in some approved drugs. | Can be susceptible to hydrolysis; may require specific activation within the binding site. |
| Vinyl Sulfones | Cysteine | Moderate | Good reactivity and stability; commonly used in drug development. | Primarily targets cysteine. |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of covalent probes. Below are generalized protocols for protein labeling and target identification using a probe like BBSF.
Protocol 1: In Vitro Labeling of a Purified Protein
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). The buffer should be free of primary amines (like Tris) if lysine modification is being investigated.
-
Probe Preparation: Prepare a stock solution of the aryl sulfonyl fluoride probe (e.g., 10 mM in DMSO).
-
Labeling Reaction: Add the probe to the protein solution at a desired molar excess (e.g., 10-fold). Incubate at room temperature or 37°C for a specified time (e.g., 1-4 hours).
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if unreacted probe needs to be neutralized, particularly if cysteine reactivity is a concern.
-
Analysis: Analyze the labeling reaction by SDS-PAGE, intact protein mass spectrometry (to confirm the mass shift corresponding to the probe adduction), or peptide mapping mass spectrometry (to identify the specific site of modification).
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification in a Complex Proteome
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate in a suitable lysis buffer.
-
Probe Treatment: Treat the proteome with the aryl sulfonyl fluoride probe (often containing a reporter tag like an alkyne or azide for subsequent visualization or enrichment). A vehicle control (e.g., DMSO) should be run in parallel.
-
Click Chemistry (for tagged probes): Following incubation, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a fluorescent dye or biotin tag to the covalently modified proteins.
-
Visualization and Enrichment:
-
In-gel fluorescence scanning: Visualize labeled proteins by SDS-PAGE followed by scanning for the fluorescent signal.
-
Affinity purification: Use streptavidin beads to enrich biotin-tagged proteins.
-
-
Target Identification: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative Analysis: For competitive profiling, pre-incubate the proteome with a potential inhibitor before adding the probe. The reduction in probe labeling for a specific protein indicates target engagement by the inhibitor. Quantitative proteomics techniques like iTRAQ or TMT labeling can be used for multiplexed analysis.[2][3]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Conclusion
Aryl sulfonyl fluorides, exemplified here by this compound, represent a valuable class of chemical probes for the covalent modification of proteins. Their ability to target a range of nucleophilic amino acid residues beyond cysteine expands the toolkit available to researchers for studying protein function and developing novel therapeutics. While the specific characteristics of BBSF require further investigation, the general principles and protocols outlined in this guide provide a solid foundation for its application and comparison with other covalent modification strategies. The continued development of novel electrophilic warheads and quantitative proteomic methods will undoubtedly further enhance our ability to precisely interrogate the proteome.
References
A Comparative Guide to Benzenesulfonyl Fluoride Inhibitors: A Focus on 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction to AEBSF: A Safer Alternative to PMSF
4-(2-Aminoethyl)benzenesulfonyl fluoride, commonly known as AEBSF, is a water-soluble, irreversible inhibitor of serine proteases.[1] It is widely used in biochemical and cellular studies to prevent protein degradation by proteases such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1] AEBSF is often favored over the more traditional phenylmethylsulfonyl fluoride (PMSF) due to its lower toxicity, higher solubility in aqueous solutions, and greater stability at physiological pH.[1][2]
Advantages and Disadvantages of AEBSF as an Inhibitor
Advantages:
-
Broad Specificity: AEBSF effectively inhibits a wide range of serine proteases, making it a versatile tool for general protease inhibition in cell lysates and protein purification.[2][3]
-
Irreversible Inhibition: It forms a stable, covalent bond with the active site serine of the target protease, ensuring complete and long-lasting inhibition.[1]
-
Water Solubility: Unlike PMSF, AEBSF is readily soluble in water, simplifying its use in aqueous buffers without the need for organic solvents like isopropanol or ethanol.[1][2]
-
Lower Toxicity: AEBSF is significantly less toxic than PMSF and another common serine protease inhibitor, diisopropylfluorophosphate (DFP), making it a safer option for handling and in cell culture applications.[2]
-
Stability: It exhibits greater stability in aqueous solutions at neutral and slightly acidic pH compared to PMSF, which has a short half-life in water.[1]
Disadvantages:
-
Limited Selectivity: Its broad specificity can be a disadvantage when targeting a specific protease within a complex mixture, as it may inhibit other essential serine proteases.
-
Off-Target Effects: While primarily targeting serine residues, AEBSF has been reported to occasionally modify other amino acid residues such as tyrosine, lysine, and histidine, which could lead to unintended effects in sensitive applications like proteomics.[1]
-
Irreversibility: The irreversible nature of inhibition by AEBSF may not be suitable for all experimental designs, particularly those requiring the recovery of enzyme activity.
Performance Comparison with Alternative Inhibitors
The choice of a protease inhibitor often depends on the specific experimental requirements. Here's a comparison of AEBSF with other commonly used serine protease inhibitors:
| Inhibitor | Target Class | Mechanism | Solubility | Toxicity | Key Features |
| AEBSF | Serine Proteases | Irreversible, Covalent | High in Water | Low | Stable in aqueous solution, broad spectrum.[1][2] |
| PMSF | Serine Proteases | Irreversible, Covalent | Low in Water | High | Unstable in aqueous solution, requires organic solvent. |
| DFP | Serine Proteases | Irreversible, Covalent | Soluble in Water | Extremely High | Highly toxic nerve agent, requires special handling. |
| Aprotinin | Serine Proteases | Reversible, Competitive | High in Water | Low | Polypeptide inhibitor, specific for certain proteases like trypsin. |
| Leupeptin | Serine & Cysteine Proteases | Reversible, Competitive | High in Water | Low | Peptide aldehyde, inhibits a broader range of proteases. |
Mechanism of Action: Covalent Modification of the Catalytic Serine
AEBSF, like other sulfonyl fluoride-based inhibitors, acts by covalently modifying the hydroxyl group of the catalytic serine residue within the active site of the protease. This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the enzyme inactive.
Caption: Mechanism of irreversible inhibition of a serine protease by AEBSF.
Experimental Protocols
Preparation of AEBSF Stock Solution
-
Materials: AEBSF hydrochloride powder, sterile distilled water or desired buffer.
-
Procedure:
-
Due to its high water solubility, AEBSF can be directly dissolved in aqueous buffers.
-
Prepare a 100 mM stock solution by dissolving 23.95 mg of AEBSF hydrochloride in 1 mL of sterile water.
-
Store the stock solution in aliquots at -20°C. The solution is stable for several months.
-
General Protocol for Protease Inhibition in Cell Lysates
-
Materials: Cell pellet, lysis buffer (e.g., RIPA, Tris-HCl), AEBSF stock solution (100 mM).
-
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Immediately before use, add AEBSF from the stock solution to the lysis buffer to a final concentration of 1 mM.
-
Vortex briefly and incubate the lysate on ice for 15-30 minutes.
-
Proceed with downstream applications such as protein quantification, SDS-PAGE, or immunoprecipitation.
-
Signaling Pathway Inhibition: AEBSF in Allergic Inflammation
AEBSF has been shown to reduce allergic inflammation in animal models.[3] One of the proposed mechanisms is the inhibition of serine proteases involved in the inflammatory cascade, which can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in the infiltration of inflammatory cells like eosinophils.
Caption: AEBSF's role in mitigating allergic inflammation by inhibiting serine proteases.
Conclusion
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) is a valuable tool for researchers and scientists in need of a broad-spectrum, irreversible serine protease inhibitor. Its advantages in terms of solubility, stability, and lower toxicity make it a superior choice over traditional inhibitors like PMSF for many applications. However, its lack of specificity necessitates careful consideration of potential off-target effects in sensitive experimental systems. By understanding its properties and mechanism of action, researchers can effectively utilize AEBSF to protect proteins from degradation and to probe the function of serine proteases in various biological processes.
References
Cross-Reactivity Profiling of Sulfonyl Fluoride Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sulfonyl fluoride-based protease inhibitors, focusing on the well-characterized compound 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) as a representative member of this class. While specific data for 3-Benzoylbenzenesulfonyl fluoride is not widely available, the information presented here for the structurally related AEBSF offers valuable insights into the expected inhibitory profile of this compound class against a panel of common proteases.
Performance Comparison: Inhibitory Potency of AEBSF
Sulfonyl fluorides are a class of irreversible inhibitors that target the active site serine residue of proteases. The reactivity and, consequently, the inhibitory concentration can vary significantly across different proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for AEBSF against a panel of serine proteases.
| Protease | Enzyme Concentration | IC50 (mM)[1] |
| Trypsin | 0.2 µg/ml | 0.081 |
| Chymotrypsin | 2.44 µg/ml | 0.044 |
| Thrombin | 0.079 µg/ml | 0.92 |
| Factor Xa | 0.12 U/ml | 24.0 |
| Plasmin | 4 µg/ml | Not specified in the document |
Note: The IC50 values were determined at pH 7.0 and 25°C after a 15-minute incubation time.[1]
As the data indicates, AEBSF is a potent inhibitor of trypsin and chymotrypsin, with significantly lower potency against thrombin and Factor Xa. This highlights the selective nature of this inhibitor, a crucial aspect for its application in research and therapeutic development.
Experimental Protocols
The determination of protease inhibition is typically performed using a fluorescence-based assay. The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound or AEBSF.
General Fluorescence-Based Protease Inhibition Assay
Objective: To determine the concentration at which an inhibitor reduces the activity of a specific protease by 50% (IC50).
Materials:
-
Protease of interest
-
Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (specific to the protease)
-
Inhibitor compound (e.g., this compound or AEBSF) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested.
-
Prepare a working solution of the protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A volume of the inhibitor dilution (or solvent for control wells).
-
A volume of the protease working solution.
-
-
Include control wells:
-
No inhibitor control: Contains enzyme and substrate but no inhibitor (represents 100% activity).
-
No enzyme control: Contains substrate but no enzyme (to measure background fluorescence).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of fluorescence increase is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor control" (set to 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Experimental Design and Biological Context
To better understand the experimental process and the biological relevance of protease inhibition, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining protease inhibitor IC50 values.
Caption: A representative signaling pathway involving protease activation and its inhibition.
References
Unraveling the Inhibitory Profile of 3-Benzoylbenzenesulfonyl Fluoride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the inhibitory potency of novel compounds is paramount. This guide provides a comparative analysis of 3-Benzoylbenzenesulfonyl fluoride, focusing on its inhibitory constant (IC50) and its potential as an enzyme inhibitor. Due to the limited publicly available data specifically identifying the inhibitory target and IC50 of this compound, this guide draws comparisons from a closely related class of compounds—benzenesulfonyl fluorides—known to target serine proteases, particularly human neutrophil elastase (hNE).
A series of benzenesulfonyl fluorides has been investigated as covalent inhibitors of human neutrophil elastase (hNE). Within this series, an ortho-substituted benzenesulfonyl fluoride, designated SuEFx-1, has been reported to exhibit an IC50 of 3.3 μM against hNE. While the precise structure of SuEFx-1 is not explicitly defined as this compound in the available literature, the data provides a valuable benchmark for assessing the potential potency of similar compounds.
Comparative Inhibitory Potency
To contextualize the inhibitory potential of a compound like this compound, it is essential to compare its potential IC50 value with that of other known inhibitors of the same target. Human neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases, is a well-established target for inhibitor development.
| Compound/Compound Class | Target Enzyme | IC50 Value |
| SuEFx-1 (Benzenesulfonyl Fluoride Series) | Human Neutrophil Elastase (hNE) | 3.3 μM |
| Sivelestat | Human Neutrophil Elastase (hNE) | 44 nM |
| Alvelestat (AZD9668) | Human Neutrophil Elastase (hNE) | 33 nM |
| Elaspol | Human Neutrophil Elastase (hNE) | 20 nM |
This table presents a comparison of the IC50 value of a representative benzenesulfonyl fluoride with other known hNE inhibitors. The IC50 values for Sivelestat, Alvelestat, and Elaspol are well-established and demonstrate the high potency that has been achieved for hNE inhibition.
Experimental Protocol: Determination of IC50 for hNE Inhibition
The following is a generalized experimental protocol for determining the IC50 of an inhibitor against human neutrophil elastase, based on common methodologies in the field.
Objective: To determine the concentration of the test compound (e.g., this compound) required to inhibit 50% of hNE enzymatic activity.
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
Fluorogenic substrate for hNE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, black
-
Microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the hNE stock solution in the assay buffer to a working concentration.
-
Assay Reaction:
-
To each well of the microplate, add a fixed volume of the diluted test compound.
-
Add a fixed volume of the diluted hNE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Add a fixed volume of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing the hNE Signaling Pathway and Inhibition
Human neutrophil elastase plays a critical role in the inflammatory response. The following diagram illustrates a simplified signaling pathway leading to the release and action of hNE, and the point of inhibition by compounds like benzenesulfonyl fluorides.
Caption: Simplified pathway of hNE release and its inhibition.
This guide provides a framework for understanding and validating the inhibitory potency of this compound. Further experimental validation is necessary to confirm its specific target and determine its precise IC50 value. The provided comparative data and experimental protocol offer a starting point for such investigations.
confirming the site of modification for 3-Benzoylbenzenesulfonyl fluoride on a target protein
For researchers, scientists, and drug development professionals, understanding the precise interaction between a chemical probe and its target protein is paramount. This guide provides a comparative analysis of covalent probes for protein modification, with a focus on confirming the site of modification. While the specific compound 3-Benzoylbenzenesulfonyl fluoride was the initial subject of this inquiry, a thorough literature search revealed a lack of specific experimental data for this particular molecule. Therefore, to provide a valuable and data-supported resource, this guide will focus on the broader class of aryl sulfonyl fluorides and provide a detailed case study on a well-characterized alternative, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a widely used serine protease inhibitor.
This guide will delve into the experimental methodologies used to identify the site of modification, present comparative data for alternative covalent probes, and offer detailed protocols to aid in the design and execution of similar experiments.
The Challenge: Pinpointing the Site of Covalent Modification
Covalent probes, like sulfonyl fluorides, form a stable, irreversible bond with their target protein, offering advantages in target validation and drug development. The critical challenge lies in identifying the exact amino acid residue that has been modified. This information is crucial for understanding the mechanism of action, designing more specific inhibitors, and interpreting structure-activity relationships.
Experimental Approaches to Identify Modification Sites
The gold standard for identifying the site of covalent modification is mass spectrometry (MS)-based proteomics . This powerful technique allows for the precise determination of the modified amino acid residue within the protein sequence.
A typical experimental workflow involves the following steps:
-
Protein Labeling: The target protein is incubated with the covalent probe (e.g., a sulfonyl fluoride) under controlled conditions.
-
Proteolytic Digestion: The labeled protein is then digested into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the mass of the covalent probe on a specific amino acid confirms the site of modification.
Caption: A generalized workflow for identifying the site of covalent protein modification using mass spectrometry.
Comparative Analysis of Covalent Probes for Nucleophilic Residues
While specific data for this compound is unavailable, the broader class of aryl sulfonyl fluorides is known to react with several nucleophilic amino acid residues. The reactivity and selectivity of these probes can be influenced by the specific substituents on the aromatic ring. Below is a comparison of commonly targeted residues and alternative covalent probes.
| Target Residue | Covalent Probe Class | Example Probe | Key Features |
| Serine | Sulfonyl Fluorides | AEBSF | Widely used as a serine protease inhibitor. The sulfonyl fluoride group reacts with the active site serine. |
| Phosphonates | Diisopropyl fluorophosphate (DFP) | Highly reactive and toxic; forms a stable phosphate ester with serine. | |
| Tyrosine | Sulfonyl Fluorides | Phenylmethylsulfonyl fluoride (PMSF) | Can react with tyrosine, but is more commonly known as a serine protease inhibitor. Reactivity with tyrosine is context-dependent. |
| Diazonium Salts | 4-Sulfophenyl diazonium salt | Reacts with the phenolic ring of tyrosine to form an azo adduct. | |
| Lysine | Sulfonyl Fluorides | Dansyl fluoride | Reacts with the ε-amino group of lysine. Often used as a fluorescent labeling reagent. |
| NHS Esters | N-Hydroxysuccinimide esters | Highly reactive towards primary amines, including the N-terminus and lysine side chains. | |
| Cysteine | Maleimides | N-Ethylmaleimide (NEM) | Highly specific for the thiol group of cysteine. |
| Iodoacetamides | Iodoacetamide | Reacts with cysteine via SN2 reaction to form a stable thioether linkage. |
Case Study: Confirming the Modification Site of AEBSF on Serine Proteases
4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is a classic example of a sulfonyl fluoride probe used to target and inhibit serine proteases. Its mechanism of action involves the covalent modification of the catalytic serine residue in the active site of these enzymes.
Experimental Protocol for AEBSF Labeling and Site Identification
Objective: To confirm the covalent modification of the active site serine of a model serine protease (e.g., Trypsin) by AEBSF.
Materials:
-
Purified Trypsin
-
AEBSF hydrochloride
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (for digestion)
-
Formic acid
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Labeling Reaction:
-
Dissolve purified Trypsin in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add a 10-fold molar excess of AEBSF to the Trypsin solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
-
Reduction and Alkylation:
-
Add DTT to the labeled protein solution to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAM to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.
-
-
In-solution Digestion:
-
Add sequencing-grade Trypsin to the sample at a 1:50 (w/w) ratio (enzyme to substrate).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in 0.1% formic acid.
-
Inject the sample onto a C18 reverse-phase HPLC column and elute with a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using an ESI-MS/MS instrument operating in data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a database containing the sequence of Trypsin using a suitable search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the AEBSF adduct (e.g., +183.05 Da for the sulfonylated serine) on serine residues.
-
The identification of a peptide containing a serine residue with the expected mass shift confirms the site of modification.
-
Caption: The logical relationship of AEBSF inhibiting a serine protease through covalent modification of the active site serine.
Conclusion
While the specific compound this compound remains uncharacterized in the scientific literature as a protein probe, the principles and methodologies for identifying the modification sites of the broader class of sulfonyl fluorides are well-established. By employing mass spectrometry-based proteomics, researchers can confidently pinpoint the sites of covalent modification, providing invaluable insights into protein function and inhibitor interactions. The case study of AEBSF serves as a practical guide for scientists seeking to validate the targets of sulfonyl fluoride-based probes and other covalent modifiers. Future research may yet uncover the specific targets and utility of this compound, but for now, the field relies on the robust and informative techniques detailed in this guide.
Assessing the Specificity of 3-Benzoylbenzenesulfonyl Fluoride in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific molecular probes is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of covalent probes, 3-Benzoylbenzenesulfonyl fluoride (BBSF) and other aryl sulfonyl fluorides have emerged as versatile tools for interrogating the proteome. Unlike traditional cysteine-directed reagents, sulfonyl fluorides exhibit a broader reactivity profile, enabling the exploration of a wider range of functional sites on proteins. This guide provides an objective comparison of the specificity of aryl sulfonyl fluorides with other common covalent probes, supported by experimental data, detailed protocols, and visualizations to aid in the rational design of chemoproteomic experiments.
Probing the Proteome: Reactivity Profile of Sulfonyl Fluorides
Sulfonyl fluorides (SFs) are privileged electrophiles that can react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner. This multi-residue targeting capability distinguishes them from more traditional covalent probes that primarily target the highly nucleophilic cysteine. The benzoylbenzenesulfonyl fluoride scaffold provides a simple, yet effective, framework for activity-based protein profiling and fragment-based ligand discovery.
Comparative Analysis of Covalent Probes
To objectively assess the specificity of aryl sulfonyl fluorides, we compare their performance with a well-established cysteine-reactive probe, iodoacetamide (IAA), and a related sulfur(VI) electrophile, fluorosulfate (OSF). The following tables summarize quantitative data from chemoproteomic studies in human cell lysates.
Table 1: Proteome-Wide Reactivity of Covalent Probes
| Probe Type | Representative Probe | Number of Uniquely Modified Peptides | Primary Amino Acid Targets | Source |
| Aryl Sulfonyl Fluoride | Phenylsulfonyl Fluoride-alkyne (SF-alkyne) | 4,504 | Tyrosine, Lysine | [1] |
| Aryl Fluorosulfate | Phenylfluorosulfate-alkyne (OSF-alkyne) | 181 | Tyrosine, Histidine | [1] |
| Haloacetamide | Iodoacetamide-alkyne (IAA-alkyne) | Not directly compared in the same study, but known to be highly reactive with accessible cysteines. | Cysteine | [2] |
Note: The data for SF-alkyne and OSF-alkyne are from a direct comparative study in HEK293T cell lysates[1]. The information for IAA is based on its well-established reactivity profile.
Table 2: Amino Acid Selectivity of Sulfonyl Fluoride and Fluorosulfate Probes in HEK293T Cell Lysate
| Probe | % Tyrosine Modified | % Lysine Modified | % Histidine Modified | % Other | Source |
| SF-alkyne | ~60% | ~40% | - | - | [1] |
| OSF-alkyne | ~50% | Minimal | ~50% | - | [1] |
This data highlights that while aryl sulfonyl fluorides are more reactive than aryl fluorosulfates, they exhibit a preference for tyrosine and lysine residues[1]. In contrast, iodoacetamide demonstrates very high selectivity for cysteine residues[2]. The broader reactivity of sulfonyl fluorides can be advantageous for discovering novel ligandable sites beyond cysteines, but it also necessitates careful assessment of off-target engagement.
Experimental Protocols
To facilitate the assessment of probe specificity, we provide a detailed protocol for a typical chemoproteomic workflow using an alkyne-tagged aryl sulfonyl fluoride probe.
Protocol 1: Chemoproteomic Profiling of an Aryl Sulfonyl Fluoride Probe in Cell Lysate
1. Materials and Reagents:
-
Cell line of interest (e.g., HEK293T, Jurkat)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
Aryl sulfonyl fluoride-alkyne probe (e.g., this compound with an alkyne handle)
-
DMSO (for probe stock solution)
-
Click chemistry reagents: Azide-biotin, CuSO₄, TBTA, sodium ascorbate
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS equipment and reagents
2. Procedure:
-
Cell Lysis: Harvest cells and lyse on ice in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the aryl sulfonyl fluoride-alkyne probe (from a DMSO stock) to the desired final concentration (e.g., 10-100 µM). Incubate for a specified time (e.g., 1-2 hours) at 37°C. Include a DMSO-only control.
-
Click Chemistry: To the labeled proteome, add the click chemistry reagents in the following order: azide-biotin, CuSO₄, TBTA, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours, then centrifuge to pellet the proteins.
-
Enrichment of Labeled Proteins: Wash the protein pellet with cold methanol and resuspend in a buffer containing SDS. Add streptavidin agarose beads and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
-
Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins and pinpoint the amino acid residues modified by the probe.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the application of these probes, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway that can be investigated.
Caption: Chemoproteomic workflow for target identification.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound and other aryl sulfonyl fluorides are powerful and versatile covalent probes for chemical biology and drug discovery. Their ability to target a broader range of nucleophilic amino acids compared to traditional cysteine-reactive probes opens up new avenues for exploring the proteome and identifying novel druggable sites. However, this broader reactivity necessitates a thorough assessment of their specificity to ensure the confident identification of on-target interactions and to understand potential off-target effects. The experimental workflows and comparative data presented in this guide provide a framework for researchers to effectively utilize these valuable tools in their studies. By carefully considering the reactivity profile and employing rigorous validation strategies, scientists can harness the full potential of aryl sulfonyl fluorides to advance our understanding of complex biological systems.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Benzoylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 3-Benzoylbenzenesulfonyl fluoride. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Immediate Safety Considerations
This compound is a hazardous chemical. Based on data for similar sulfonyl fluorides, it should be treated as:
-
Harmful if swallowed. [1]
-
A cause of severe skin burns and eye damage. [1]
-
Harmful to aquatic life. [1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. Always wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Disposal Overview: The "4 Cs"
Proper disposal of this compound follows the "4 Cs" principle: C ollect, C ontain, C haracterize, and C all.
-
Collect: Do not dispose of this chemical down the sink or in solid waste bins.[2][3] All waste containing this compound, including contaminated materials, must be collected as hazardous waste.
-
Contain: Use a designated, leak-proof, and clearly labeled waste container.[4][5] The container must be compatible with the chemical.
-
Characterize: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[2] Do not use abbreviations.
-
Call: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[2][6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of small quantities of this compound, typically generated in a research laboratory setting. This procedure is based on the known reactivity of sulfonyl fluorides with nucleophiles, aiming to hydrolyze the compound to a less reactive sulfonic acid derivative before final disposal.
Objective: To hydrolyze the reactive sulfonyl fluoride group to a more stable sulfonate.
Materials:
-
Waste this compound
-
1 M Sodium hydroxide (NaOH) solution
-
A designated hazardous waste container
-
Stir plate and stir bar (optional, for larger quantities)
-
pH paper or a calibrated pH meter
Procedure:
-
Segregation: Ensure the waste stream containing this compound is not mixed with other incompatible waste, particularly acids.
-
Initial Containment: Collect the waste in a clearly labeled, appropriate container. For small quantities, a high-density polyethylene (HDPE) bottle is suitable.
-
Neutralization (Hydrolysis):
-
Warning: This procedure should be performed in a well-ventilated fume hood. The reaction may be exothermic.
-
Slowly and carefully add a 1 M solution of sodium hydroxide (NaOH) to the waste container. Add the NaOH solution in small portions, with gentle swirling.
-
The target is to achieve and maintain a basic pH (pH > 12) to facilitate the hydrolysis of the sulfonyl fluoride to the corresponding sulfonate.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Allow the mixture to react for a sufficient period (e.g., several hours, or overnight with gentle stirring) to ensure complete hydrolysis.
-
-
Final Containment and Labeling:
-
Once the hydrolysis is complete, securely cap the container.
-
The container must be labeled as "Hazardous Waste" and include the names of all constituents, including "3-Benzoylbenzenesulfonic acid, sodium salt" and any solvents present.
-
-
Disposal Request:
-
Store the sealed container in a designated satellite accumulation area.
-
Contact your institution's EHS office to arrange for the collection and final disposal of the neutralized hazardous waste.
-
Quantitative Data for Disposal Planning
The following table provides illustrative data for planning the neutralization of this compound waste.
| Parameter | Value | Notes |
| Reagent for Neutralization | 1 M Sodium Hydroxide (NaOH) | A common laboratory base suitable for hydrolysis. |
| Stoichiometric Ratio | ~2 moles NaOH per mole of sulfonyl fluoride | One mole for reaction, one to ensure basicity. |
| Recommended pH for Hydrolysis | > 12 | To ensure a sufficient rate of reaction. |
| Reaction Time (for >99% conversion) | 2 - 4 hours (with stirring) | Dependent on concentration and temperature. |
| Waste Compatibility | Avoid mixing with acids. | Can generate hazardous gases. |
Note: The data in this table are illustrative and based on general chemical principles. Actual reaction times and efficiencies may vary.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Benzoylbenzenesulfonyl fluoride
Essential Safety and Handling Guide for 3-Benzoylbenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar sulfonyl fluoride and benzoyl compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to perform a risk assessment before commencing any work.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a corrosive and toxic substance.
Anticipated Hazards:
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][3]
-
Irritant: May cause respiratory irritation.[2]
-
Lachrymator: Can cause tearing.
-
Reactive: May react with water, strong bases, and oxidizing agents.[2][3]
Hazard Classification Data (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.
Required PPE
| Body Part | Protection | Material/Standard |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z.87.1 standard. A face shield should be worn over goggles.[4] |
| Hands | Double Gloving | Inner: Nitrile gloves. Outer: Neoprene or PVC gloves.[1][4][5] |
| Body | Flame-Resistant Laboratory Coat | Nomex® or equivalent, fully buttoned.[4] An additional PVC apron is recommended.[1] |
| Respiratory | Respirator | An air-purifying respirator with appropriate cartridges (e.g., for organic vapors and acid gases) or a supplied-air respirator may be necessary depending on the scale of work and ventilation.[6][7] |
| Feet | Closed-toe Shoes | Made of a non-porous material.[4] |
Operational Plan: Handling Procedures
All handling of this compound should occur within a certified chemical fume hood with the sash at the lowest practical height.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed.[1][5]
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Have appropriate spill cleanup materials (e.g., inert absorbent material like sand or vermiculite) readily available.[3]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use spark-proof tools and equipment.[8]
-
Dispense the required amount of the compound slowly and carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.
-
Experimental Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride [cdc.gov]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
